molecular formula C11H14N2 B1586689 2-(2-Methyl-1H-indol-1-YL)ethanamine CAS No. 883535-89-5

2-(2-Methyl-1H-indol-1-YL)ethanamine

Cat. No.: B1586689
CAS No.: 883535-89-5
M. Wt: 174.24 g/mol
InChI Key: PZTWBKQLMZMJDN-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-1-yl)ethanamine (CAS 883535-89-5) is a synthetic isotryptamine derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C 11 H 14 N 2 and a molecular weight of 174.24 g/mol, serves as a versatile chemical scaffold for the design and synthesis of novel bioactive molecules . As a positional isomer of tryptamine, the indole nitrogen is linked to the ethanamine side chain, making it a core structure for a class of compounds known as substituted isotryptamines, which are being actively investigated for their diverse biological activities . This compound has demonstrated substantial research value in early-stage drug discovery. Recent scientific literature highlights the role of isotryptamine derivatives in the development of potential neuroplastogens, which are compounds that promote neural plasticity and are being studied as next-generation therapeutics for neuropsychiatric diseases such as depression . Furthermore, indole ethylamine derivatives have shown promise in metabolic disease research. A 2023 study identified novel indole ethylamine-based compounds that act as dual activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1a), key targets in lipid metabolism . In vitro assays demonstrated that such compounds can significantly reduce lipid accumulation in hepatocytes, suggesting potential applications in researching non-alcoholic fatty liver disease (NAFLD) . The supplied 2-(2-Methyl-1H-indol-1-yl)ethanamine is of high purity and is accompanied by comprehensive analytical data. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to review the Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylindol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTWBKQLMZMJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365921
Record name 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883535-89-5
Record name 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-Methyl-1H-indol-1-yl)ethyl]aminesulfate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the synthetic indole derivative, 2-(2-Methyl-1H-indol-1-YL)ethanamine. Due to the limited availability of experimental spectra in public databases, this guide leverages highly accurate predictive models for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). Additionally, fundamental principles of Infrared (IR) Spectroscopy are applied to predict the characteristic absorption bands. This document serves as an essential reference for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

2-(2-Methyl-1H-indol-1-YL)ethanamine is a substituted indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. The precise substitution pattern, with the ethanamine moiety at the N1-position of the indole ring and a methyl group at the C2-position, imparts unique physicochemical properties that influence its biological activity and metabolic profile. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of this compound. This guide offers a detailed interpretation of its predicted spectroscopic data, providing a virtual roadmap for its analysis.

Molecular Structure and Isomerism

It is critical to distinguish 2-(2-Methyl-1H-indol-1-YL)ethanamine from its common isomer, 2-(2-Methyl-1H-indol-3-yl)ethanamine, also known as 2-methyltryptamine. The position of the ethanamine substituent dramatically influences the spectroscopic fingerprint of the molecule. In the target compound, the substituent is on the nitrogen atom of the indole ring, whereas in 2-methyltryptamine, it is at the C3-position.

Molecular Structure of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Caption: Ball-and-stick model of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(2-Methyl-1H-indol-1-YL)ethanamine in CDCl₃ at 400 MHz is summarized in Table 1.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H4, H5, H6, H77.0 - 7.6Multiplet4HAromatic protons of the benzene ring.
H3~6.3Singlet1HVinylic proton on the pyrrole ring.
N-CH₂~4.1Triplet2HMethylene protons adjacent to the indole nitrogen.
CH₂-NH₂~3.0Triplet2HMethylene protons adjacent to the primary amine.
C-CH₃~2.4Singlet3HMethyl protons at the C2 position.
NH₂~1.5Broad Singlet2HProtons of the primary amine group.

Interpretation:

  • Aromatic Region (7.0 - 7.6 ppm): The four protons on the benzene portion of the indole ring are expected to appear as a complex multiplet in this region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

  • Indole C3-H (~6.3 ppm): The proton at the C3 position is anticipated to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is in the typical range for vinylic protons in an electron-rich pyrrole ring.

  • Ethylamine Chain Protons: The two methylene groups of the ethanamine side chain will appear as triplets due to coupling with each other. The methylene group attached to the indole nitrogen (N-CH₂) is expected to be further downfield (~4.1 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The methylene group adjacent to the amino group (CH₂-NH₂) will be upfield (~3.0 ppm).

  • Methyl Protons (~2.4 ppm): The methyl group at the C2 position will appear as a sharp singlet, as there are no neighboring protons to couple with.

  • Amine Protons (~1.5 ppm): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹H NMR Structural Assignment

Caption: Predicted ¹H NMR chemical shifts correlated to the molecular structure.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ is summarized in Table 2.

Carbon Predicted Chemical Shift (ppm) Notes
C7a~137Quaternary carbon at the fusion of the two rings.
C2~135Quaternary carbon bearing the methyl group.
C3a~128Quaternary carbon at the fusion of the two rings.
C4, C5, C6, C7110 - 122Carbons of the benzene ring.
C3~101Vinylic carbon of the pyrrole ring.
N-CH₂~45Methylene carbon adjacent to the indole nitrogen.
CH₂-NH₂~40Methylene carbon adjacent to the primary amine.
C-CH₃~13Methyl carbon.

Interpretation:

  • Quaternary Carbons: The three quaternary carbons (C2, C3a, and C7a) are expected to appear in the downfield region of the spectrum.

  • Aromatic and Vinylic Carbons: The carbons of the benzene ring and the C3 carbon of the pyrrole ring will resonate in the 100-130 ppm range. The C3 carbon is expected to be the most upfield of this group due to its position in the electron-rich pyrrole ring.

  • Aliphatic Carbons: The two methylene carbons of the ethanamine side chain will appear in the aliphatic region of the spectrum. The carbon attached to the indole nitrogen (N-CH₂) will be slightly more downfield than the carbon adjacent to the primary amine (CH₂-NH₂).

  • Methyl Carbon: The methyl carbon will be the most upfield signal in the spectrum, appearing around 13 ppm.

Infrared (IR) Spectroscopy

While a predicted spectrum is not generated, the expected characteristic IR absorption bands can be inferred from the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3300 - 3500Medium, DoubletCharacteristic of a primary amine.
C-H Stretch (Aromatic)3000 - 3100Medium to WeakC-H bonds on the indole ring.
C-H Stretch (Aliphatic)2850 - 2960Medium to StrongC-H bonds of the methyl and ethyl groups.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongStretching vibrations of the indole ring.
C-N Stretch1000 - 1250MediumStretching of the C-N bonds in the amine and indole.

Interpretation:

The IR spectrum will be dominated by the N-H stretching vibrations of the primary amine, which will appear as a characteristic doublet in the 3300-3500 cm⁻¹ region. The aromatic and aliphatic C-H stretching bands will also be prominent. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which can be used for definitive identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The predicted molecular ion peak [M]⁺ for 2-(2-Methyl-1H-indol-1-YL)ethanamine (C₁₁H₁₄N₂) is at m/z = 174.

The major fragmentation pathway is expected to be the cleavage of the C-C bond beta to the indole nitrogen, resulting in the formation of a stable indoylmethyl cation.

Predicted Mass Spectrometry Fragmentation

MS_Fragmentation parent [M]⁺ m/z = 174 fragment1 [M - CH₂NH₂]⁺ m/z = 144 parent->fragment1 β-cleavage fragment2 [Indole]⁺ m/z = 117 fragment1->fragment2 - HCN

Caption: Predicted major fragmentation pathway of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Interpretation:

  • Molecular Ion (m/z 174): The presence of a peak at m/z 174 would confirm the molecular weight of the compound.

  • Base Peak (m/z 144): The most abundant fragment ion (the base peak) is predicted to be at m/z 144. This corresponds to the loss of the CH₂NH₂ radical (30 Da) from the molecular ion via beta-cleavage. The resulting cation is resonance-stabilized by the indole ring.

  • Other Fragments: Further fragmentation of the m/z 144 ion could lead to the formation of an indole cation at m/z 117 through the loss of HCN.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methyl-1H-indol-1-YL)ethanamine in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. A longer acquisition time and a larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(2-Methyl-1H-indol-1-YL)ethanamine. The predicted ¹H NMR, ¹³C NMR, and mass spectral data, along with the expected IR absorption bands, offer a comprehensive characterization of this molecule. This information is invaluable for researchers in confirming the identity and purity of synthesized batches and for guiding further analytical method development. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

  • ChemAxon. (2024). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (2024). ACD/NMR Predictors. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CFM-ID: Spectra Prediction. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(2-Methyl-1H-indol-3-yl)ethanamine, a tryptamine derivative commonly known as 2-Methyltryptamine (2-MT). While primarily recognized as a key synthetic intermediate in the pharmaceutical industry, particularly in the production of the histone deacetylase inhibitor Panobinostat, 2-MT possesses its own distinct pharmacological profile. This document elucidates its interactions with serotonergic receptors, details the subsequent intracellular signaling cascades, and contextualizes its activity within the broader class of tryptamine compounds. Methodologies for the characterization of this and similar molecules are also presented for the benefit of researchers in pharmacology and drug development.

Introduction and Chemical Identity

2-(2-Methyl-1H-indol-3-yl)ethanamine, hereafter referred to as 2-Methyltryptamine (2-MT), is a substituted indolethylamine. It is structurally analogous to the endogenous neurotransmitter serotonin and other psychoactive tryptamines. Initial clarification of the chemical nomenclature is crucial, as the user's query referenced "2-(2-Methyl-1H-indol-1-YL)ethanamine". However, the scientifically recognized and commercially available compound with significant biological interest is the 3-yl isomer, 2-Methyltryptamine. Its primary role in contemporary chemical synthesis is as a building block for more complex molecules.[1][2] Notably, it is a critical precursor in the synthesis of Panobinostat, a drug used in cancer therapy.[3] Beyond its utility in synthesis, understanding the inherent biological activity of 2-MT is valuable for predicting potential physiological effects and for the development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-MT is essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂[1]
Molar Mass 174.247 g/mol [1]
Appearance White to pale yellow-red crystalline powder or solid[2]
Melting Point 108 °C[2]
Boiling Point 177 °C at 0.20 kPa[2]
XLogP3-AA 1.8[2]

The moderate lipophilicity, as indicated by the XLogP3-AA value, suggests that 2-MT can cross the blood-brain barrier to exert effects on the central nervous system.

Core Mechanism of Action: Interaction with Serotonin Receptors

The primary mechanism of action of 2-Methyltryptamine is its activity as an agonist at specific serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] Its effects are predominantly mediated through the 5-HT₁A and 5-HT₂A receptor subtypes. However, its potency and affinity are notably lower than that of unsubstituted tryptamine.[1]

Receptor Binding Affinity and Functional Potency

The interaction of 2-MT with its target receptors has been quantified through in vitro binding and functional assays. The following table summarizes the key parameters.

ReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Notes
5-HT₁A 1,09512,534Affinity is 34-fold lower and potency is 14-fold lower than tryptamine.[1]
5-HT₂A 7,7744,598Affinity is 3.2-fold lower and potency is 19-fold lower than tryptamine.[1]

These data indicate that while 2-MT does engage with these key serotonin receptors, it does so with significantly less avidity than its parent compound, tryptamine. This reduced activity likely translates to a different and less pronounced physiological effect profile.

Intracellular Signaling Pathways

Upon binding to its target receptors, 2-MT initiates distinct intracellular signaling cascades.

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that couples to Gᵢ/Gₒ proteins. Agonism at this receptor, as with 2-MT, typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade results in the modulation of downstream effectors such as protein kinase A (PKA) and ultimately leads to neuronal hyperpolarization and a decrease in neuronal firing.[4]

G_protein_signaling_5HT1A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_MT 2-Methyltryptamine 5HT1A_R 5-HT₁A Receptor 2_MT->5HT1A_R Agonist Binding Gi_Go Gᵢ/Gₒ Protein 5HT1A_R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylation Cascade

Figure 1. 5-HT₁A Receptor Signaling Pathway

The 5-HT₂A receptor is a GPCR that couples to Gᵩ/G₁₁ proteins. Agonism at this receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5] DAG remains in the cell membrane and, along with Ca²⁺, activates protein kinase C (PKC).[5] This signaling cascade is associated with a range of excitatory neuronal effects and is the primary pathway implicated in the psychoactive effects of classic psychedelic tryptamines.[6]

G_protein_signaling_5HT2A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_MT 2-Methyltryptamine 5HT2A_R 5-HT₂A Receptor 2_MT->5HT2A_R Agonist Binding Gq_11 Gᵩ/G₁₁ Protein 5HT2A_R->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylation Cascade

Figure 2. 5-HT₂A Receptor Signaling Pathway

Metabolism and Comparison with Related Tryptamines

The metabolism of many tryptamines, including serotonin and DMT, is primarily mediated by monoamine oxidase A (MAO-A).[5] The introduction of a methyl group at the alpha position of the ethylamine side chain in compounds like α-methyltryptamine (α-MT) confers resistance to MAO-A degradation, thereby prolonging their half-life and central nervous system activity.[3] While specific pharmacokinetic data for 2-MT is limited, its structural similarity to other tryptamines suggests that it is likely a substrate for MAO. However, unlike α-MT, there is no strong evidence to suggest that 2-MT itself is a potent monoamine oxidase inhibitor (MAOI).[3][7] Furthermore, many psychoactive tryptamines can also interact with monoamine transporters (SERT, DAT, NET), acting as substrates that induce neurotransmitter release.[8] There is currently no evidence to suggest that 2-MT has significant activity at these transporters.

Experimental Protocols for Characterization

The elucidation of the mechanism of action of 2-MT and similar compounds relies on a suite of established in vitro and in vivo assays.

In Vitro Assays
  • Radioligand Binding Assays: To determine the affinity (Kᵢ) of a compound for a specific receptor, radioligand binding assays are employed. This involves competing the unlabeled test compound (e.g., 2-MT) with a known radiolabeled ligand for binding to cell membranes expressing the receptor of interest (e.g., 5-HT₁A or 5-HT₂A). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to a Kᵢ value.

  • Functional Assays: To determine the functional potency (EC₅₀) and efficacy of a compound as an agonist or antagonist, various functional assays are used.

    • cAMP Assays: For Gᵢ/Gₒ-coupled receptors like 5-HT₁A, agonist activity can be measured by the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor.

    • Calcium Mobilization Assays: For Gᵩ/G₁₁-coupled receptors like 5-HT₂A, agonist-induced activation of PLC and subsequent release of intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

in_vitro_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays Cell_Membranes Cell Membranes with Receptor of Interest Incubation Incubation Cell_Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound 2-Methyltryptamine (unlabeled) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50_Ki Calculation of IC₅₀ and Kᵢ Quantification->IC50_Ki Live_Cells Live Cells Expressing Receptor of Interest Stimulation Cell Stimulation Live_Cells->Stimulation Test_Compound_Func 2-Methyltryptamine Test_Compound_Func->Stimulation Second_Messenger Measurement of Second Messengers (e.g., cAMP, Ca²⁺) Stimulation->Second_Messenger EC50_Emax Calculation of EC₅₀ and Efficacy Second_Messenger->EC50_Emax

Figure 3. In Vitro Assay Workflow

In Vivo Assays
  • Head-Twitch Response (HTR) in Rodents: This is a behavioral assay used as a proxy for 5-HT₂A receptor-mediated psychedelic effects in humans. The frequency of head twitches in rodents is measured after administration of the test compound.[2]

  • Conditioned Place Preference (CPP): This assay is used to assess the rewarding or aversive properties of a drug and its potential for abuse.[1]

  • Locomotor Activity: Changes in locomotor activity can indicate stimulant or sedative effects of a compound.[1]

Conclusion

2-(2-Methyl-1H-indol-3-yl)ethanamine (2-Methyltryptamine) is a molecule with a dual identity. It is an indispensable building block in the synthesis of important pharmaceuticals, yet it also possesses a modest intrinsic pharmacological activity. Its mechanism of action is primarily defined by its role as a low-potency agonist at 5-HT₁A and 5-HT₂A receptors, leading to the engagement of canonical G-protein signaling pathways. The lack of significant interaction with monoamine transporters and its likely susceptibility to MAO-A degradation differentiate it from more potent psychoactive tryptamine analogs. This comprehensive understanding of its mechanism of action is vital for researchers in drug discovery and development, providing a clear picture of its biological interactions and informing the synthesis of novel, more potent, and selective therapeutic agents.

References

  • 2-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Methyltryptamine - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Methylindole-3-Ethylamine - Natural Micron Pharm Tech. (n.d.). Retrieved January 30, 2026, from [Link]

  • α-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]

  • N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - Frontiers. (n.d.). Retrieved January 30, 2026, from [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dimethyltryptamine - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

"2-(2-Methyl-1H-indol-1-YL)ethanamine" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(2-Methyl-1H-indol-1-yl)ethanamine , a specialized indole scaffold used in neuropharmacology and medicinal chemistry.

A Versatile Scaffold for CNS Ligand Discovery and Tricyclic Heterocycle Synthesis

Executive Summary

2-(2-Methyl-1H-indol-1-yl)ethanamine (CAS: 883535-89-5) is a structural isomer of the psychoactive tryptamine class, distinguished by the attachment of the ethylamine chain to the indole nitrogen (


) rather than the 

position. Often referred to as a 2-methyl-isotryptamine derivative, this compound serves as a critical "privileged structure" in drug discovery.

Its primary utility lies in two distinct biological domains:

  • Direct Receptor Interaction: As a flexible ligand for Serotonin (5-HT) receptors, particularly when derivatized with arylsulfonyl groups (targeting 5-HT

    
    ).
    
  • Synthetic Precursor: It is the obligate intermediate for the synthesis of pyrazino[1,2-a]indoles , a rigid tricyclic class of compounds with potent 5-HT

    
     agonist and antihistaminic activity.
    

Chemical Architecture & Pharmacophore Analysis

Structural Distinction: Tryptamine vs. Isotryptamine

The biological activity of indole-ethylamines is dictated by the vector of the amine tail.

  • Tryptamines (

    
    -substituted):  The amine mimics the endogenous neurotransmitter serotonin, interacting with the aspartate residue in the orthosteric binding pocket of GPCRs.
    
  • Isotryptamines (

    
    -substituted):  The amine vector is shifted. While still capable of salt-bridging in the binding pocket, the 
    
    
    
    attachment alters the ligand's topology, often conferring antagonist functionality or altering subtype selectivity (e.g., favoring 5-HT
    
    
    over 5-HT
    
    
    ).
The 2-Methyl Substituent Effect

The presence of the methyl group at the


 position is not merely decorative; it serves a steric function. In the context of pyrazino[1,2-a]indole  synthesis, this methyl group is often the site of cyclization or provides steric bulk that prevents metabolic oxidation at the typically reactive 

position.

Pharmacophore Indole Indole Core (Lipophilic Anchor) N1 N1 Position (Attachment Point) Indole->N1 C2 C2-Methyl (Steric/Cyclization Site) Indole->C2 Chain Ethylamine Chain (Linker) N1->Chain Amine Primary Amine (Protonatable Nitrogen) Chain->Amine GPCR Aspartate\nInteraction GPCR Aspartate Interaction Amine->GPCR Aspartate\nInteraction Salt Bridge Metabolic Stability\n(Blocks Oxidation) Metabolic Stability (Blocks Oxidation) C2->Metabolic Stability\n(Blocks Oxidation)

Figure 1: Pharmacophore dissection of 2-(2-Methyl-1H-indol-1-yl)ethanamine.

Biological Activity & Therapeutic Applications[1][2][3][4][5]

Precursor to 5-HT2C Agonists (Pyrazinoindoles)

The most significant biological application of this molecule is as a precursor. Cyclization of the ethylamine chain back onto the indole


 position yields 1,2,3,4-tetrahydropyrazino[1,2-a]indole .
  • Mechanism: The rigid tricyclic core constrains the amine, reducing entropic penalty upon binding.

  • Target: These cyclized derivatives are potent 5-HT

    
     agonists .
    
  • Indication: 5-HT

    
     agonists are clinically relevant for treating obesity  (satiety signaling) and Obsessive-Compulsive Disorder (OCD) .
    
5-HT6 Receptor Antagonism

Uncyclized


-aminoethyl indoles, particularly when the primary amine is sulfonated (e.g., 

-arylsulfonyl derivatives), exhibit high affinity for the 5-HT

receptor
.
  • Activity: Antagonist.

  • Therapeutic Potential: 5-HT

    
     antagonists promote acetylcholine release and are investigated for cognitive enhancement  in Alzheimer's disease and schizophrenia.
    
MAO Inhibition Potential

Structurally, the compound resembles 2-methyltryptamine. The 2-methyl group in tryptamines is a known potentiator of Monoamine Oxidase (MAO) inhibition. While


-isomers are less potent substrates than 

-isomers, they can act as competitive inhibitors or metabolically stable bioisosteres.

Experimental Protocols

Synthesis of 2-(2-Methyl-1H-indol-1-yl)ethanamine

Note: This protocol utilizes a nucleophilic substitution strategy under phase-transfer conditions.

Reagents:

  • 2-Methylindole (1.0 eq)

  • 2-Chloroethylamine hydrochloride (1.2 eq)

  • Potassium Hydroxide (KOH), powdered (4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Catalyst

  • Solvent: DMSO or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylindole (e.g., 10 mmol) in DMSO (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Add powdered KOH (40 mmol) and TBAB (0.5 mmol). Stir vigorously at room temperature for 30 minutes. The solution will darken as the indolyl anion forms.

  • Alkylation: Add 2-chloroethylamine hydrochloride (12 mmol) portion-wise over 10 minutes.

    • Critical Control: The reaction is exothermic. Maintain temperature below 40°C using a water bath if necessary to prevent polymerization.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane 1:1) for the disappearance of 2-methylindole.
    
  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Wash the combined organic phase with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify the residue via flash column chromatography (DCM:MeOH:NH
    
    
    OH, 90:9:1) to yield the product as a viscous oil or low-melting solid.
Cyclization to Pyrazino[1,2-a]indole (Functional Assay)

To verify the utility of the scaffold, it can be cyclized via a Pictet-Spengler-type reaction.

  • Reactant: Dissolve 2-(2-Methyl-1H-indol-1-yl)ethanamine in Ethanol.

  • Reagent: Add Formaldehyde (37% aq) or an aromatic aldehyde.

  • Catalyst: Add catalytic HCl.

  • Condition: Reflux for 2 hours.

  • Result: Formation of the tricyclic 1,2,3,4-tetrahydropyrazino[1,2-a]indole core.

Pathway Visualization

The following diagram illustrates the transformation of the scaffold into active CNS ligands.

SynthesisPathway Start 2-Methylindole Product 2-(2-Methyl-1H-indol-1-yl)ethanamine (The Scaffold) Start->Product N-Alkylation Reagent + 2-Chloroethylamine (Base/DMSO) Reagent->Product Path1 Pathway A: Sulfonylation Product->Path1 Path2 Pathway B: Cyclization (Aldehyde/H+) Product->Path2 Target1 N-Arylsulfonyl Isotryptamines (5-HT6 Antagonists) Path1->Target1 Cognitive Enhancement Target2 Pyrazino[1,2-a]indoles (5-HT2C Agonists) Path2->Target2 Obesity/OCD Therapy

Figure 2: Synthetic divergence of the 2-methyl-isotryptamine scaffold into major pharmacological classes.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential monoamine oxidase inhibitor (MAOI) activity implies caution should be taken to avoid inhalation or ingestion, as it may interact with dietary tyramine or other serotonergic drugs.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at -20°C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • BenchChem. (2025).[1] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • Organic Syntheses. (1942). Synthesis of 2-Methylindole. Org. Synth. 22, 94. Retrieved from

  • Journal of Medicinal Chemistry. (2005). Novel Agonists of 5HT2C Receptors. Synthesis and Biological Evaluation of Substituted 2-(Indol-1-yl)-1-methylethylamines. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. (2004). 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands. Retrieved from

  • Royal Society of Chemistry. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Retrieved from

Sources

An In-depth Technical Guide to 2-(2-Methyl-1H-indol-1-YL)ethanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] While extensive research has focused on C3-substituted indolethylamines, such as tryptamine and its derivatives, the N1-substituted isomers represent a less explored, yet potentially valuable, chemical space. This guide provides a comprehensive technical overview of the synthesis, characterization, and predicted biological activity of 2-(2-Methyl-1H-indol-1-YL)ethanamine and its analogs. By leveraging established principles of indole chemistry and pharmacology, we will delineate robust synthetic strategies, propose structure-activity relationship (SAR) hypotheses, and provide detailed experimental protocols to empower researchers in the exploration of this promising class of compounds.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets.[2][3] Its prevalence in neurotransmitters like serotonin and in blockbuster drugs highlights its therapeutic significance.[1] The biological activity of indole derivatives is profoundly influenced by the position and nature of substituents.[2]

Most research into indole-based neuropharmacology has centered on tryptamines, which are characterized by a 2-aminoethyl side chain at the C3 position of the indole ring. The topic of this guide, 2-(2-Methyl-1H-indol-1-YL)ethanamine, shifts this crucial side chain to the indole nitrogen (N1). This seemingly subtle isomeric change has profound implications for the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological receptors. The presence of a methyl group at the C2 position further differentiates this scaffold, potentially influencing metabolic stability and receptor binding selectivity.

This document serves as a foundational guide for researchers venturing into this area. It explains the causality behind synthetic choices, outlines self-validating analytical protocols, and builds a predictive pharmacological framework based on well-understood analogs.

Synthetic Strategies: Building the N1-Substituted Scaffold

The synthesis of N-alkylated indoles is a well-established field, yet the introduction of a functionalized ethylamine chain requires careful strategic planning, primarily to avoid unwanted side reactions with the amine moiety.[4][5] The most direct and reliable approach involves a two-step sequence: N-alkylation with a protected aminoethyl group, followed by deprotection.

Causality of the Chosen Synthetic Pathway

Directly alkylating 2-methylindole with 2-bromoethylamine would be inefficient. The free amine of the alkylating agent would compete with the indole nitrogen for reaction, and the basic amine could also lead to polymerization and other side products. Therefore, the use of an amine-protecting group is critical. The phthalimide group is an excellent choice due to its robustness during the alkylation step and its clean removal under hydrazinolysis conditions. An alternative, the tert-butyloxycarbonyl (Boc) group, is also effective and offers milder deprotection conditions (acidolysis).

The choice of a strong base, such as sodium hydride (NaH), is necessary to deprotonate the indole nitrogen, which has a pKa of approximately 17. This creates the highly nucleophilic indolide anion required for an efficient SN2 reaction with the alkyl halide.[6] Cesium carbonate (Cs₂CO₃) presents a milder, though often equally effective, alternative.[7]

The overall synthetic workflow is visualized below.

SynthesisWorkflow Start 2-Methylindole Reagent1 1. NaH, DMF 2. N-(2-Bromoethyl)phthalimide Start->Reagent1 Step 1: N-Alkylation Intermediate N-[2-(2-Methyl-1H-indol-1-yl)ethyl]phthalimide Reagent1->Intermediate Reagent2 Hydrazine Hydrate (H₂NNH₂·H₂O) Ethanol, Reflux Intermediate->Reagent2 Step 2: Deprotection Product 2-(2-Methyl-1H-indol-1-YL)ethanamine Reagent2->Product

Caption: Proposed synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Predicted Biological Profile and Structure-Activity Relationships (SAR)

Direct pharmacological data for 2-(2-Methyl-1H-indol-1-YL)ethanamine is not extensively available in public literature. However, a robust predictive model can be constructed by analyzing its structural relationship to the well-studied class of C3-substituted tryptamines.

The Serotonin Receptor Hypothesis

Substituted tryptamines are known to exhibit varying degrees of affinity and efficacy at serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[8][9] It is highly probable that N1-substituted analogs will also target this receptor family. The ethylamine side chain is a key pharmacophore that mimics the endogenous ligand serotonin.

The canonical signaling pathways for these receptors are well-understood. The 5-HT1A receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. The 5-HT2A receptor couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

SignalingPathways cluster_5HT2A 5-HT2A Pathway cluster_5HT1A 5-HT1A Pathway Ligand_2A Indolethylamine Analog Receptor_2A 5-HT2A Receptor Ligand_2A->Receptor_2A Gq Gq/11 Receptor_2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 → Ca²⁺ Release PIP2->IP3 DAG DAG → PKC Activation PIP2->DAG Ligand_1A Indolethylamine Analog Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A Gi Gi/o Receptor_1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Predicted signaling pathways for indolethylamine derivatives.

Structure-Activity Relationship (SAR) Insights

The transition of the ethylamine moiety from C3 to N1 is the most significant structural change. This will alter the bond angles and rotational freedom of the side chain relative to the indole plane, which will directly impact how the molecule fits into a receptor's binding pocket.

FeatureC3-Substituted (Tryptamine)N1-Substituted (Target Scaffold)Predicted Impact
Side Chain Position C3 (pyrrole ring)N1 (pyrrole nitrogen)Alters vector and distance of the amine relative to the aromatic system; may change receptor subtype selectivity.
Indole NH Free (H-bond donor)Substituted (tertiary N)Loss of a key hydrogen bond donor site, which could decrease affinity for certain receptor sub-pockets.
C2-Substitution UnsubstitutedMethyl GroupAdds steric bulk near the N1 position, potentially hindering metabolism by monoamine oxidase (MAO) and influencing receptor fit. May favor selectivity for certain receptor subtypes.
Overall Polarity Generally more polarGenerally less polarMay increase lipophilicity, potentially improving blood-brain barrier penetration.

Key Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and analysis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Part A: N-Alkylation

  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 60% sodium hydride (NaH) in mineral oil (1.2 equivalents). Carefully wash the NaH with dry hexanes (2 x 10 mL) to remove the oil, decanting the hexanes via cannula.

  • Solvent Addition: Add 80 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Indole Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methylindole (1.0 equivalent) in 20 mL of anhydrous DMF dropwise over 20 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C. Add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in 30 mL of anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-[2-(2-Methyl-1H-indol-1-yl)ethyl]phthalimide. Purify by flash column chromatography on silica gel.

Part B: Phthalimide Deprotection

  • Setup: Dissolve the purified intermediate (1.0 equivalent) in ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Hydrazinolysis: Add hydrazine hydrate (H₂NNH₂·H₂O, 5.0 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80-90 °C) for 4 hours. A dense white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the mixture to room temperature and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in 1 M hydrochloric acid (HCl) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

  • Basification & Extraction: Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 4 M sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Protocol: Characterization and Purity Assessment

A self-validating protocol ensures the identity and purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution from 95:5 to 5:95 Water (0.1% TFA):Acetonitrile (0.1% TFA) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Expected Result: A single major peak with purity >95%.

  • ¹H NMR Spectroscopy:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Expected Signals: Resonances corresponding to the aromatic indole protons, a singlet for the C2-methyl group, and triplets for the two CH₂ groups of the ethylamine chain, along with a broad singlet for the NH₂ protons.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI), positive mode.

    • Expected Result: A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₁H₁₅N₂.

Future Directions and Applications

The 2-(2-Methyl-1H-indol-1-YL)ethanamine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in neuroscience. Future work should focus on:

  • Pharmacological Screening: Systematically evaluating the binding affinity and functional activity of the parent compound and its derivatives at a panel of serotonin, dopamine, and adrenergic receptors.

  • Analog Synthesis: Exploring substitutions on the indole benzene ring (e.g., at the 5-position with methoxy or halogen groups) and on the terminal amine (e.g., mono- and di-methylation) to build a comprehensive SAR profile.

  • Metabolic Stability: Investigating the in vitro metabolic fate of these compounds, with particular attention to the role of the C2-methyl group in potentially blocking metabolic pathways common to tryptamines.

This technical guide provides the foundational knowledge for synthesizing and evaluating a novel class of indole derivatives. By combining established synthetic methodologies with predictive pharmacology, researchers are well-equipped to explore the therapeutic potential of these unique molecular architectures.

References

  • Brimblecombe, R. W., Downing, D. F., Green, D. M., & Hunt, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43–54.

  • Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. SciSpace.

  • Brimblecombe, R. W., Downing, D. F., Green, D. M., & Hunt, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. PMC - NIH.

  • Eshleman, A. J., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics.

  • Synthesis and biological evaluation of indoles. (2012). Der Pharma Chemica.

  • Betts, J. (1969). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic.

  • Eshleman, A. J., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed.

  • A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.

  • Gassman, P. G., & van Bergen, T. J. (1974). Synthesis of indoles from anilines and intermediates therein. Google Patents.

  • Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. (2013). PubMed.

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

  • 2-(2-methyl-1H-indol-3-yl)ethanamine;CAS No. - ChemShuttle. ChemShuttle.

  • Al-Soud, Y. A., et al. (2004). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

  • Structure/activity relationships of indole derivatives. ResearchGate.

  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024). PLOS ONE.

  • Synthesis of indoles. Organic Chemistry Portal.

  • Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine. BenchChem.

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science.

  • 2-(2-Methyl-1H-indol-3-yl)ethylamine. Chem-Impex.

  • McAtee, J. R., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC.

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI.

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI.

  • Varma, R. S., & Kumar, D. (2005). N-alkylation of indole derivatives. Google Patents.

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2006). ResearchGate.

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). PMC.

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). iris.unina.it.

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2022). PMC.

  • Loidreau, Y., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry.

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2023). MDPI.

Sources

Whitepaper: A Technical Guide to Evaluating 2-(2-Methyl-1H-indol-1-YL)ethanamine as a Novel Scaffold for Histone Deacetylase (HDAC) Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets, particularly in oncology. Despite the clinical success of several HDAC inhibitors, the quest for novel chemical scaffolds with improved isoform selectivity and therapeutic profiles continues. The indole nucleus is a well-established "surface recognition" or "cap" group present in several potent HDAC inhibitors.[1] This guide introduces 2-(2-Methyl-1H-indol-1-YL)ethanamine , an N-alkylated indole, as a promising but underexplored precursor for a new class of HDAC inhibitors. Unlike more common C3-substituted tryptamine analogs, this scaffold offers a distinct structural vector for chemical elaboration.[2] This document provides a comprehensive framework for its investigation, detailing a proposed synthetic strategy, a robust experimental screening cascade for biological evaluation, and the scientific rationale underpinning each step. We present detailed protocols for enzymatic and cell-based assays, designed to be self-validating systems for assessing the potential of this novel scaffold.

Introduction: Histone Deacetylases as Key Therapeutic Targets

Epigenetic regulation is a cornerstone of cellular function, dictating gene expression without altering the DNA sequence itself. A primary mechanism in this process is the post-translational modification of histone proteins, particularly the acetylation and deacetylation of lysine residues on histone tails.[3] This dynamic equilibrium is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs introduce acetyl groups, leading to a relaxed chromatin structure that is permissive to transcription. Conversely, HDACs remove these acetyl groups, resulting in chromatin compaction and transcriptional repression.[3][4]

In numerous pathologies, especially cancer, the expression and activity of HDACs are dysregulated, leading to the aberrant silencing of critical genes, such as tumor suppressors.[5][6] The inhibition of HDACs can restore normal histone acetylation levels, reactivate silenced genes, and consequently induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[4] This mechanism forms the basis of HDAC inhibitor (HDACi) therapy. To date, several HDAC inhibitors, including Vorinostat (SAHA) and Panobinostat, have received FDA approval for treating specific cancers, validating this approach.[1][7] However, many first-generation inhibitors are pan-HDAC inhibitors, lacking selectivity across the 11 zinc-dependent HDAC isoforms, which can lead to off-target effects and limit their therapeutic window.[6] Therefore, the design and discovery of novel, selective, and potent HDAC inhibitors remain a high-priority area in drug development.[8]

The HDAC Inhibitor Pharmacophore and the Role of the Indole Scaffold

The design of most classical HDAC inhibitors is guided by a well-established pharmacophore model that mimics the natural acetylated lysine substrate.[5][9] This model consists of three key components:

  • Zinc-Binding Group (ZBG): This moiety chelates the catalytic zinc ion in the HDAC active site. The hydroxamic acid (-CONHOH) is a classic and highly potent ZBG.[5]

  • Linker: A hydrophobic chain, typically an aliphatic chain, that occupies the narrow channel leading to the active site.

  • Cap Group (Surface Recognition Domain): A larger, often aromatic group that interacts with residues on the rim of the active site, contributing to potency and isoform selectivity.

The indole ring has proven to be a privileged structure for the "cap" group in HDAC inhibitor design.[1] Its aromatic and heterocyclic nature allows for favorable interactions with the enzyme surface. Several potent, indole-based HDAC inhibitors have been developed, including the FDA-approved drug Panobinostat, demonstrating the clinical and chemical validity of this scaffold.[1][10]

Rationale for Investigating 2-(2-Methyl-1H-indol-1-YL)ethanamine

The subject of this guide, 2-(2-Methyl-1H-indol-1-YL)ethanamine , presents a novel starting point for HDAC inhibitor design. The core innovation lies in its structure as an N1-substituted indole.

  • Validated Cap Group: It incorporates the 2-methylindole moiety, a known and effective cap group.

  • Strategic Linker Attachment Point: The ethylamine side chain is attached at the N1 position of the indole ring. This provides a distinct exit vector from the cap group compared to the more heavily explored C3-substituted indole derivatives (tryptamines). This structural difference may lead to unique interactions with the enzyme surface, potentially influencing isoform selectivity.

  • Versatile Chemical Handle: The terminal primary amine (-NH2) is a highly versatile functional group. It serves as a perfect anchor point for systematically introducing various linker chains and, subsequently, the crucial zinc-binding group, allowing for the rapid construction of a focused compound library based on the canonical HDAC inhibitor pharmacophore.

By utilizing this scaffold, we can explore a new chemical space within the indole-based HDAC inhibitor class, aiming to identify next-generation candidates with superior pharmacological properties.

Proposed Synthetic Strategy

The development of any new chemical entity begins with a reliable synthetic route. Here, we propose a straightforward, multi-step synthesis to generate the core scaffold and a targeted library of final hydroxamic acid-based inhibitors.

Synthesis of the Precursor Scaffold

The synthesis begins with the N-alkylation of commercially available 2-methylindole with a protected 2-aminoethyl electrophile, followed by deprotection to yield the target primary amine.

Caption: Proposed synthesis of the core scaffold.
Library Synthesis: Elaboration to Final Inhibitors

The core scaffold's primary amine is then elaborated. This involves amide coupling with a linker-containing carboxylic acid, followed by conversion to the final hydroxamic acid. A simple library can be created by varying the length and nature of the linker (represented by 'n').

Caption: Elaboration of the core scaffold to final inhibitors.

Experimental Evaluation: A Validated Screening Cascade

Once a compound library is synthesized, a systematic evaluation of biological activity is required. The following tiered screening cascade is designed to efficiently identify promising candidates, moving from broad enzymatic activity to specific cellular effects.

Screening_Cascade Library Synthesized Compound Library Primary Primary ScreenIn Vitro Enzymatic Assay(HDAC1, HDAC6) Library->Primary Hit_Selection_1 Hit Selection (IC50 < 1 µM) Primary->Hit_Selection_1 Determine IC50 values Secondary Secondary ScreenCellular Target Engagement(Western Blot for Ac-H3) Hit_Selection_1->Secondary Advance Hits Hit_Selection_2 Hit Selection (Dose-dependent H3 hyperacetylation) Secondary->Hit_Selection_2 Confirm Cellular Activity Tertiary Tertiary ScreenCellular Phenotypic Assay(Anti-proliferative MTT Assay) Hit_Selection_2->Tertiary Advance Confirmed Hits Lead_Candidate Lead Candidate(s) (Potent & Cell-Active) Tertiary->Lead_Candidate Identify Leads

Caption: A tiered screening cascade for inhibitor validation.
Primary Screening: In Vitro Enzymatic HDAC Activity Assay

Objective: To determine the direct inhibitory activity (IC50) of the synthesized compounds against purified HDAC enzymes. We will initially focus on HDAC1 (a Class I representative) and HDAC6 (a Class IIb representative).

Methodology: A commercially available fluorometric assay kit (e.g., Epigenase™ HDAC Activity/Inhibition Assay Kit) will be used.[11]

Protocol:

  • Reagent Preparation: Prepare assay buffers, the HDAC substrate, and developer solution as per the manufacturer's instructions. Prepare a 10 mM stock solution of each test compound in DMSO.

  • Compound Dilution: Perform a serial dilution of each test compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control and a DMSO-only well as a negative (vehicle) control.[12]

  • Enzyme Reaction: To the wells of a black 96-well microplate, add the diluted compounds, followed by the purified recombinant HDAC1 or HDAC6 enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic acetylated substrate to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development: Stop the enzymatic reaction and initiate the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore. Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation 530 nm / emission 590 nm).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Hypothetical Data Presentation:

CompoundLinker (n)HDAC1 IC50 (nM)HDAC6 IC50 (nM)
Parent Scaffold N/A> 50,000> 50,000
Derivative A 4850120
Derivative B 515025
Derivative C 695450
SAHA (Control) N/A6010
Secondary Screening: Cellular Target Engagement via Western Blot

Objective: To confirm that hit compounds from the primary screen can penetrate cells and inhibit intracellular HDACs, leading to the hyperacetylation of histone proteins.

Methodology: Western blotting for acetylated Histone H3 (Ac-H3) in a human cancer cell line (e.g., HCT116 colon cancer cells).[13]

Protocol:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the hit compounds (e.g., 0.1x, 1x, and 10x the enzymatic IC50) for 24 hours. Include vehicle (DMSO) and a positive control (SAHA).

  • Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 15% polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm transfer efficiency by Ponceau S staining.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (e.g., anti-Ac-H3K9/14).

  • Loading Control: After probing for Ac-H3, strip the membrane or use a parallel blot and probe with an antibody for total Histone H3 or β-actin to serve as a loading control.[14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[15]

  • Analysis: A dose-dependent increase in the Ac-H3 band intensity relative to the loading control indicates successful cellular target engagement.

Tertiary Screening: Cellular Anti-Proliferative Assay

Objective: To determine if the observed target engagement translates into a functional anti-cancer phenotype, specifically the inhibition of cell proliferation.

Methodology: A colorimetric MTT assay to measure cell viability.[16]

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the compounds confirmed to be active in the Western blot assay. Incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Hypothetical Data Presentation:

CompoundHCT116 GI50 (µM)
Derivative A 2.5
Derivative B 0.45
Derivative C 1.8
SAHA (Control) 0.75

Data Interpretation and Future Directions

The screening cascade provides a clear path for decision-making. An ideal lead candidate will exhibit:

  • Potent inhibition in the enzymatic assay (low nanomolar IC50).

  • Clear, dose-dependent induction of histone hyperacetylation in cells.

  • Potent anti-proliferative activity in cancer cells (sub-micromolar GI50).

A compound like Derivative B from our hypothetical data would be prioritized as a strong lead candidate. Future work on such a lead would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs with modified linkers and cap groups to further improve potency and selectivity.

  • Selectivity Profiling: Testing the lead candidate against a broader panel of HDAC isoforms to determine its selectivity profile.

  • Pharmacokinetic Profiling: Evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy: Assessing the anti-tumor activity of the lead compound in a relevant mouse xenograft model.[10][17]

Conclusion

The N1-substituted indole scaffold, 2-(2-Methyl-1H-indol-1-YL)ethanamine , represents a logically designed and chemically tractable starting point for the discovery of novel HDAC inhibitors. Its unique structure offers the potential for developing candidates with differentiated selectivity and pharmacological profiles. The systematic synthetic and screening strategy outlined in this guide provides a robust, self-validating framework for researchers to synthesize, evaluate, and optimize compounds derived from this promising precursor, with the ultimate goal of identifying next-generation epigenetic therapeutics.

References

  • Vertex AI Search. General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors.
  • Butler, K.V., et al. (2021). Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. ACS Medicinal Chemistry Letters. [online] Available at: [Link]

  • Kalyaanamoorthy, S. & Chen, Y.P. (2011). Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. PMC. [online] Available at: [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. PubMed. [online] Available at: [Link]

  • Sola, I., et al. (2021). Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases. Journal of Medicinal Chemistry. [online] Available at: [Link]

  • Chakrabarti, A. & Kulkarni, S. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PMC. [online] Available at: [Link]

  • ResearchGate. (2022). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. [online] Available at: [Link]

  • Wang, H., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [online] Available at: [Link]

  • ACS Publications. (2021). Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. ACS Medicinal Chemistry Letters. [online] Available at: [Link]

  • Ramos-Torres, A., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. [online] Available at: [Link]

  • PubMed. (2021). Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases. [online] Available at: [Link]

  • Wi, A. & Kim, D. (2010). Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors. PMC. [online] Available at: [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [online] Available at: [Link]

  • Becher, O.J., et al. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [online] Available at: [Link]

  • MDPI. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [online] Available at: [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [online] Available at: [Link]

  • ResearchGate. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [online] Available at: [Link]

  • Song, J., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [online] Available at: [Link]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. [online] Available at: [Link]

  • Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine. [online] Available at: [Link]

  • Vo, D.D., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [online] Available at: [Link]

  • PubChem. (n.d.). 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine. [online] Available at: [Link]

  • Castelli, R., et al. (2022). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. [online] Available at: [Link]

  • Wikipedia. (n.d.). Tryptamine. [online] Available at: [Link]

  • Wang, M., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC. [online] Available at: [Link]

  • Wikipedia. (n.d.). α-Methyltryptamine. [online] Available at: [Link]

  • Annunziata, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [online] Available at: [Link]

Sources

"2-(2-Methyl-1H-indol-1-YL)ethanamine" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 2-(2-Methyl-1H-indol-1-YL)ethanamine. As a structural isomer of the well-known tryptamine, 2-(2-Methyl-1H-indol-3-YL)ethanamine, this N-1 substituted indole presents unique stereoelectronic properties. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological roadmap for researchers. We will explore its foundational structure, delineate the critical degrees of conformational freedom, and present a multi-pronged analytical strategy encompassing in silico modeling, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. Detailed, field-proven protocols are provided for each analytical technique, empowering researchers in drug discovery and chemical biology to fully characterize this and structurally related compounds.

Introduction: A Tale of Two Isomers

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of neurotransmitters like serotonin and a vast array of pharmacologically active compounds.[1] While tryptamines (3-substituted indole-ethanamines) are extensively studied, their N-1 substituted isomers remain less characterized. 2-(2-Methyl-1H-indol-1-YL)ethanamine is a prime example. Unlike its 3-substituted counterpart where the ethylamine side chain is conjugated to the pyrrole ring's π-system, the N-1 substitution places the side chain directly on the indole nitrogen, fundamentally altering its electronic environment and conformational flexibility.

Understanding the three-dimensional structure and preferred conformations of this molecule is paramount for predicting its interaction with biological targets, such as G-protein coupled receptors or enzymes.[2] This guide will systematically deconstruct the challenge of characterizing this flexible molecule.

Foundational Molecular Structure & Conformational Degrees of Freedom

The fundamental structure is defined by a 2-methylindole core linked via the N-1 position to an ethanamine side chain. The primary conformational flexibility arises from the rotation around the single bonds within this side chain.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂PubChem
Molecular Weight174.24 g/mol PubChem
Topological Polar Surface Area28.1 ŲPubChem
Rotatable Bond Count3Calculated

The three key rotatable bonds, labeled τ₁, τ₂, and τ₃ in the diagram below, dictate the overall molecular shape and the spatial relationship between the aromatic indole ring and the terminal amine group.

Caption: Key rotatable bonds (τ₁, τ₂, τ₃) in 2-(2-Methyl-1H-indol-1-YL)ethanamine.

The conformational landscape is defined by the potential energy surface associated with the rotation around these bonds. The τ₁ torsion angle determines the orientation of the ethylamine chain relative to the plane of the indole ring, while τ₂ and τ₃ describe the classic gauche and anti arrangements of the ethylamine backbone.

A Multi-Modal Strategy for Conformational Elucidation

A robust understanding of molecular conformation requires a synergistic approach, combining theoretical calculations with empirical solution- and solid-state data. No single technique provides a complete picture, as flexible molecules often exist as an ensemble of interconverting conformers in solution.[3]

Caption: Workflow for integrated structural and conformational analysis.

In Silico Analysis: Mapping the Conformational Landscape

Expertise & Causality: Computational chemistry is the logical first step. It is a cost-effective method to explore the entire conformational space and identify a set of low-energy structures that are likely to be populated at room temperature. This predictive power guides subsequent, more resource-intensive experimental work. We use a two-step approach: a broad search with molecular mechanics (MM) for efficiency, followed by higher-accuracy refinement with density functional theory (DFT).

Protocol 1: Computational Conformational Analysis

  • Structure Generation: Build the 2D structure of 2-(2-Methyl-1H-indol-1-YL)ethanamine in a molecular editor and generate an initial 3D conformation.

  • Molecular Mechanics (MM) Search:

    • Force Field: Select a robust force field suitable for organic molecules, such as MMFF94 or OPLS3e.

    • Search Algorithm: Perform a systematic or stochastic conformational search by rotating the key torsions (τ₁, τ₂, τ₃) in defined increments (e.g., 30°).

    • Energy Minimization: Minimize the energy of each generated conformer to find the nearest local minimum.

    • Filtering: Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Refinement:

    • Method: Take the lowest energy conformers (e.g., top 10) from the MM search and perform geometry optimization and frequency calculations using DFT. A common functional/basis set combination is B3LYP/6-31G(d).

    • Solvation Model: Include an implicit solvation model, such as the Polarizable Continuum Model (PCM), to simulate a solvent environment (e.g., water or DMSO) and obtain more realistic energy values.

    • Analysis: Analyze the relative Gibbs free energies (ΔG) to predict the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

Predicted Data: The output would be a table of low-energy conformers, their key dihedral angles, and their predicted relative populations.

Table 2: Hypothetical Output of Conformational Analysis

Conformer IDτ₁ (C7a-N1-Cα-Cβ)τ₂ (N1-Cα-Cβ-N)Relative Energy (ΔG, kcal/mol)Predicted Population
Conf-1~90° (gauche)~180° (anti)0.00~65%
Conf-2~90° (gauche)~60° (gauche)0.85~20%
Conf-3~180° (anti)~180° (anti)1.50~10%
Conf-4.........~5%
Solution-State Analysis: NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for studying the structure of molecules in solution.[4] For a flexible molecule, the observed NMR parameters (chemical shifts, coupling constants) are a population-weighted average of all rapidly interconverting conformers.[5] While standard 1D spectra confirm the chemical structure, 2D Nuclear Overhauser Effect (NOE) experiments are critical for conformational analysis. An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are bonded, providing direct evidence of the molecule's 3D fold.[6]

Protocol 2: NMR-Based Conformational Study

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to verify the structure and assess purity.

    • Acquire a ¹³C NMR and a DEPT-135 spectrum to identify all carbon environments.

  • 2D Homonuclear Correlation:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin coupling networks and confirm assignments.

  • 2D NOE/ROE Acquisition:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules of this size as it mitigates the risk of zero-crossing NOEs.

    • Key Parameters: Use a mixing time appropriate for observing intramolecular correlations (e.g., 300-500 ms).

    • Self-Validation: The presence of expected cross-peaks (e.g., between adjacent CH₂ groups) validates the experiment's success.

  • Data Analysis:

    • Assign all proton resonances using the 1D and COSY spectra.

    • Identify key NOE/ROE cross-peaks. For this molecule, crucial correlations would be between the indole ring protons (e.g., H-7) and the protons of the ethylamine chain (Cα-H₂ or Cβ-H₂).

    • Compare the observed NOEs with the inter-proton distances predicted by the computational models (from Protocol 1). A strong correlation between a predicted low-energy conformer and the observed NOE pattern provides strong evidence for its existence in solution.

Solid-State Analysis: Single-Crystal X-ray Diffraction

Expertise & Causality: X-ray crystallography provides unambiguous, high-resolution information about the molecular structure in the solid state.[7] It reveals a single, static conformation, which typically represents a low-energy state, and provides invaluable insight into the intermolecular forces (e.g., hydrogen bonds, π-π stacking) that govern crystal packing. For indole-containing molecules, these interactions are often dominated by hydrogen bonds involving the amine group and π-stacking of the aromatic rings.[8][9]

Protocol 3: Crystal Growth and X-ray Diffraction

  • Crystal Growth Screening:

    • Rationale: Finding suitable crystallization conditions is often empirical. A screening approach maximizes the chance of success.

    • Methods: Employ multiple techniques in parallel:

      • Slow Evaporation: Dissolve the compound to near-saturation in various solvents (e.g., ethanol, acetonitrile, ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a "weaker" solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Solvent/Anti-Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the compound. Crystals may form at the interface over time.

  • Crystal Selection and Mounting: Identify a single, well-formed crystal with sharp edges under a microscope. Mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson methods to locate the atoms.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final R-factor is a measure of the quality of the fit.

cluster_mol1 cluster_mol2 IndoleA Indole Ring A AmineA NH₂ Group A IndoleB Indole Ring B IndoleA->IndoleB π-π Stacking AmineA->IndoleB H-Bond (N-H···π) AmineB NH₂ Group B

Caption: Potential intermolecular interactions in the solid state.

Conclusion and Integrated Perspective

The structural and conformational characterization of 2-(2-Methyl-1H-indol-1-YL)ethanamine requires a deliberate and integrated analytical strategy. This guide outlines a robust workflow, beginning with predictive computational modeling to map the conformational possibilities. These in silico models are then rigorously tested and refined using empirical data from solution-state NMR, which reveals the dynamic, averaged structure, and solid-state X-ray crystallography, which captures a definitive low-energy conformation. By synthesizing the results from these three pillars of structural analysis, researchers can build a complete and trustworthy model of the molecule's behavior, providing the critical insights needed for rational drug design and the advancement of chemical biology.

References

  • Bax, A., & Grzesiek, S. (1994). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Con. Accounts of Chemical Research, 27(12), 371-377. [Link]

  • Pádua, R. M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17359–17370. [Link]

  • Li, H., et al. (2020). Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Aging, 12(12), 11957–11971. [Link]

  • Nishimura, K. (2018). NMR Studies on the Structure and Functions of Small Biomolecules with Highly Flexible Conformation. Bulletin of the Chemical Society of Japan, 91(1), 1-13. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

  • Sprenger, K., & Bifulco, G. (2015). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules, 20(8), 13619-13645. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3343. [Link]

  • Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn, 1. [Link]

  • Lewis, B. E., & Garcia, J. A. (2013). Substrate Stereo-specificity in Tryptophan dioxygenase and Indoleamine 2,3. Journal of Biological Chemistry, 288(30), 21859–21873. [Link]

  • Basak, B., Prangé, T., & Neuman, A. (2007). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Journal of the Serbian Chemical Society, 72(10), 955-961. [Link]

  • Shaik, S., et al. (2010). The Complete Reaction Mechanism of Indoleamine 2,3-Dioxygenase as Revealed by QM/MM Simulations. Journal of the American Chemical Society, 132(35), 12438–12448. [Link]

  • Al-Ghamdi, A. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2275. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258690, 2-(1H-indol-1-yl)ethanamine. PubChem. Retrieved February 13, 2026, from [Link].

  • Wikipedia contributors. (2024, February 8). Tryptamine. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-(2-Methyl-1H-indol-1-YL)ethanamine in Serotonin Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Serotonin Receptor Ligands

The exploration of novel chemical entities for their interaction with the serotonergic system is a cornerstone of modern neuroscience and drug development. This guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of 2-(2-Methyl-1H-indol-1-YL)ethanamine , a structurally distinct indole-ethylamine derivative.

A Critical Note on Isomeric Specificity: It is imperative to distinguish the subject of this guide, a 1-substituted indole, from its more extensively documented isomer, 2-(2-Methyl-1H-indol-3-yl)ethylamine (also known as 2-Methyltryptamine, CAS: 2731-06-8) . The position of the ethylamine substituent on the indole nucleus—position 1 versus the typical position 3 found in classical tryptamines—is a significant structural alteration. This difference is predicted to have profound implications for its pharmacological profile, as the canonical pharmacophore for many serotonin receptor ligands involves substitution at the 3-position[1]. As of this writing, public-domain literature does not contain specific serotonin receptor binding data for 2-(2-Methyl-1H-indol-1-YL)ethanamine. Therefore, this document serves as a comprehensive roadmap for its initial characterization, providing the foundational protocols and scientific rationale necessary to pioneer research into this novel compound.

Section 1: Compound Profile and Rationale for Investigation

Chemical Identity and Physicochemical Properties
PropertyValueSource
IUPAC Name 2-(2-Methyl-1H-indol-1-YL)ethanamineN/A
Molecular Formula C₁₁H₁₄N₂N/A
Molecular Weight 174.24 g/mol N/A
CAS Number 883535-89-5ChemicalBook
Predicted LogP Varies by algorithmN/A
Appearance To be determinedN/A

Note: Physicochemical properties such as solubility, stability, and pKa must be empirically determined as a prerequisite for all biological assays.

The Scientific Imperative: Why Study a 1-Substituted Indole?

The therapeutic and scientific value of targeting serotonin (5-hydroxytryptamine, 5-HT) receptors is undisputed, with implications for depression, anxiety, psychosis, and migraine[2]. The vast majority of tryptamine-based serotonergic ligands are substituted at the indole-3 position, which mimics the endogenous ligand, serotonin.

The investigation of a 1-substituted isomer like 2-(2-Methyl-1H-indol-1-YL)ethanamine is driven by the principles of exploratory pharmacology and structure-activity relationship (SAR) studies. Key questions to be addressed include:

  • Novel Pharmacological Profile: Does shifting the ethylamine side chain to the N1 position abolish or fundamentally alter affinity and functional activity at 5-HT receptors?

  • Receptor Subtype Selectivity: Could this unique structure confer selectivity for specific 5-HT receptor subtypes that are not readily achieved with 3-substituted tryptamines?

  • Allosteric Modulation: Is it possible that this compound acts not at the primary (orthosteric) binding site, but as an allosteric modulator, offering a more nuanced approach to receptor modulation?

The following protocols are designed to systematically answer these questions.

Section 2: Experimental Workflows for Serotonin Receptor Characterization

This section outlines a tiered approach to characterizing a novel ligand, beginning with broad screening and progressing to detailed functional analysis.

Tier 1: Primary Radioligand Binding Assays

The initial step is to determine if the compound has any appreciable affinity for a panel of key serotonin receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity (Kᵢ).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize and purify 2-(2-Methyl-1H-indol-1-YL)ethanamine (>98% purity) D Incubate membranes, radioligand, and varying concentrations of test compound A->D B Prepare cell membranes expressing target 5-HT receptor (e.g., HEK293-5HT2A) B->D C Select appropriate radioligand (e.g., [3H]Ketanserin for 5-HT2A) C->D E Separate bound from free radioligand via rapid filtration (GF/B filters) D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot % inhibition vs. log[compound concentration] F->G H Calculate IC50 value G->H I Convert IC50 to Ki using Cheng-Prusoff equation H->I

Caption: Workflow for Radioligand Binding Assay.

  • Materials:

    • Test Compound: 2-(2-Methyl-1H-indol-1-YL)ethanamine, dissolved in an appropriate solvent (e.g., DMSO) to create a 10 mM stock solution.

    • Receptor Source: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Agent: 10 µM Mianserin or 1 µM Ketanserin (unlabeled).

    • Apparatus: 96-well plates, glass fiber filters (GF/B or GF/C), cell harvester, liquid scintillation counter, scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final concentrations should span a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of NSB agent (for non-specific binding) OR 50 µL of test compound dilution.

      • 50 µL of [³H]Ketanserin diluted in assay buffer to a final concentration of ~1-2 nM.

      • 100 µL of receptor membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)])

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Tier 2: Functional Assays - Determining Agonism vs. Antagonism

Once binding is confirmed, the next crucial step is to determine the functional effect of the compound. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or have some intermediate effect (partial agonist)?

G cluster_5ht1a 5-HT1A Receptor cluster_5ht2a 5-HT2A Receptor r1 5-HT1A g1 Gi/o r1->g1 a1 Adenylyl Cyclase (Inhibition) g1->a1 c1 ↓ cAMP a1->c1 r2 5-HT2A g2 Gq/11 r2->g2 p1 Phospholipase C (Activation) g2->p1 ip1 IP3 → ↑ [Ca²⁺]i p1->ip1 d1 DAG → Activate PKC p1->d1

Caption: Canonical signaling pathways for 5-HT1A and 5-HT2A receptors.

This protocol determines if 2-(2-Methyl-1H-indol-1-YL)ethanamine can block the calcium release induced by a known 5-HT₂ₐ agonist (e.g., serotonin).

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Calcium-sensitive Dye: Fluo-4 AM or similar.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Reference Agonist: Serotonin (5-HT).

    • Test Compound: 2-(2-Methyl-1H-indol-1-YL)ethanamine.

    • Apparatus: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

    • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

    • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of the test compound (or buffer for control wells) and incubate for 15-30 minutes.

    • Fluorescence Measurement: Place the plate in the fluorescence reader.

    • Agonist Injection: After establishing a stable baseline fluorescence reading, inject a pre-determined concentration of serotonin (typically the EC₈₀) into all wells.

    • Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following agonist injection.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the test compound's concentration.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ for the antagonist effect.

    • To determine if the test compound has agonist activity on its own, a parallel experiment should be run where the test compound is injected instead of the reference agonist.

Section 3: Data Interpretation and Next Steps

Summarizing Pharmacological Data

All quantitative data should be collated into a clear summary table.

Receptor SubtypeRadioligand UsedKᵢ (nM) of Test CompoundFunctional AssayEC₅₀/IC₅₀ (nM)Mode of Action
5-HT₁ₐ [³H]8-OH-DPATExperimental ValuecAMP AssayExperimental ValueAgonist/Antagonist
5-HT₂ₐ [³H]KetanserinExperimental ValueCa²⁺ MobilizationExperimental ValueAgonist/Antagonist
5-HT₂C [³H]MesulergineExperimental ValueCa²⁺ MobilizationExperimental ValueAgonist/Antagonist
SERT [³H]CitalopramExperimental ValueTransporter UptakeExperimental ValueInhibitor
Advanced Characterization and Future Directions
  • Selectivity Profiling: Expand the binding assays to a wider range of receptors (dopaminergic, adrenergic, etc.) to determine the compound's selectivity.

  • In Vivo Studies: If a potent and selective profile is identified, progress to in vivo models to assess pharmacokinetic properties and behavioral effects.

  • Structural Biology: Co-crystallization studies with target receptors can elucidate the binding mode and explain the SAR of this novel scaffold.

Section 4: Safety and Handling

As a novel chemical entity, 2-(2-Methyl-1H-indol-1-YL)ethanamine must be handled with appropriate caution. A full Safety Data Sheet (SDS) should be sourced or generated.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes[3].

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.

References

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2022). Marine Drugs. [Link]

  • SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. (n.d.). Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. [Link]

Sources

Application Note: Precision Quality Control of 2-(2-Methyl-1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the quality control (QC) and analytical characterization of 2-(2-Methyl-1H-indol-1-yl)ethanamine (also known as 1-(2-aminoethyl)-2-methylindole).

This molecule is a critical N-substituted indole intermediate, often utilized in the synthesis of complex heterocyclic pharmaceuticals (e.g., antihistamines, serotonin modulators) and specialized chromatographic stationary phases. Its structural specificity—specifically the N1-alkylation versus the more common C3-alkylation (tryptamine derivatives)—requires rigorous analytical discrimination.

Chemical Context & Critical Quality Attributes (CQAs)

The target molecule is an indole ring substituted at the N1 position with an ethylamine chain and at the C2 position with a methyl group.

  • Chemical Formula: C₁₁H₁₄N₂

  • Molecular Weight: 174.24 g/mol

  • Key Challenge: Differentiating the target N1-isomer from the thermodynamically favorable C3-isomer (2-methyltryptamine) which may form as a byproduct during synthesis if conditions are not strictly controlled.

Structural Criticality
  • Target (N1-substituted): 2-(2-Methyl-1H-indol-1-yl)ethanamine.

  • Common Impurity (C3-substituted): 2-(2-Methyl-1H-indol-3-yl)ethanamine (Isotryptamine derivative).

Analytical Strategy: We employ an orthogonal approach. HPLC-UV quantifies purity and related substances.[1] ¹H-NMR provides the definitive structural confirmation of N1-substitution (via chemical shift diagnostics). LC-MS identifies specific synthesis byproducts.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Method for Purity and Assay

Method Development Logic

Primary amines on indole rings are notorious for "tailing" on standard C18 columns due to interactions with residual silanols. To mitigate this, we utilize an acidic mobile phase (0.1% TFA) to protonate the amine fully and ion-pair, ensuring sharp peak shapes.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 280 nm (Indole characteristic max) and 220 nm (Amine/Amide bonds)
Injection Vol 5–10 µL
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.1955Return to Initial
20.0955Re-equilibration
System Suitability Requirements (Self-Validating)
  • Tailing Factor (T): Must be < 1.5 for the main peak (critical for amines).

  • Resolution (Rs): > 2.0 between the target peak and the nearest impurity (likely 2-methylindole).

  • Precision: %RSD of peak area < 1.0% (n=6 injections).

Protocol B: Structural Identification via ¹H-NMR

Definitive Proof of N1-Alkylation

The chemical shift of the methylene group attached to the indole nitrogen is the "fingerprint" that validates the structure.

Sample Preparation[2][3][4]
  • Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred for solubility of the salt form).

  • Concentration: ~10 mg/mL.

Diagnostic Signal Interpretation
Proton PositionChemical Shift (δ, ppm)MultiplicityDiagnostic Value
N1-CH₂ (Target)4.10 – 4.25 TripletHigh (Deshielded by Nitrogen). Confirm N1 attachment.
C3-H 6.20 – 6.30SingletConfirms C3 is unsubstituted.
C2-CH₃ 2.30 – 2.40SingletConfirms methyl group at C2.
-CH₂-NH₂ 2.80 – 2.95TripletMethylene adjacent to amine.
Aromatic H 7.00 – 7.50MultipletIndole ring protons.

Critical Pass/Fail Criteria:

  • If the ethyl methylene signal appears upfield at 2.8–3.0 ppm (similar to the amine-adjacent methylene), it indicates C3-alkylation (Tryptamine derivative). The batch must be rejected.

  • The presence of a singlet at ~6.2 ppm confirms the C3 position is empty (only a proton), validating the N1-substitution.

Impurity Profiling & Visualization

Synthesis & Impurity Pathway

Understanding the synthesis allows us to predict impurities. The most common route is the alkylation of 2-methylindole with 2-chloroethylamine or aziridine.

G Start 2-Methylindole (Starting Material) Target TARGET: 2-(2-Methyl-1H-indol-1-yl)ethanamine (N1-Alkylation) Start->Target Base/Phase Transfer (Major Path) Impurity1 Impurity A: 2-(2-Methyl-1H-indol-3-yl)ethanamine (C3-Alkylation / Tryptamine) Start->Impurity1 Acidic/Thermal (Side Reaction) Reagent Chloroethylamine / Aziridine Reagent->Target Impurity2 Impurity B: Bis-alkylation (N1, C3-dialkyl) Target->Impurity2 Excess Reagent

Figure 1: Reaction pathway showing the origin of the target molecule and critical isomeric impurities.

Analytical Workflow Decision Tree

QC Sample Crude Sample HPLC HPLC-UV Analysis (Purity Check) Sample->HPLC Check1 Purity > 98%? HPLC->Check1 NMR 1H-NMR Analysis (Structure Check) Check2 N-CH2 Shift > 4.1 ppm? NMR->Check2 Check1->NMR Yes Fail_Pur Reject: Reprocess (Recrystallize) Check1->Fail_Pur No Pass RELEASE BATCH Check2->Pass Yes Fail_Str Reject: Wrong Isomer (C3-Alkylated) Check2->Fail_Str No

Figure 2: Quality Control Decision Matrix ensuring both chemical purity and structural integrity.

Protocol C: LC-MS for Trace Impurities

Required for drug substance development to identify unknown peaks.

Conditions
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: ESI Positive Mode (Amine protonates easily: [M+H]⁺ = 175.12).

  • Mobile Phase: Same as HPLC (Use Formic Acid instead of TFA to avoid signal suppression).

Target Mass List
CompoundFormula[M+H]⁺ (m/z)Origin
Target C₁₁H₁₄N₂175.12 Product
2-Methylindole C₉H₉N132.08Unreacted Starting Material
Dimer/Bis-alkyl C₁₃H₁₉N₃~218.16Over-alkylation
Oxidation Product C₁₁H₁₄N₂O191.12Indole oxidation (Oxindole)

References

  • Separation of Indoles: Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. (Provides foundational methods for indole-based pharmaceuticals).

  • Synthesis & Isomerism: Du, Y., Liu, R., Linn, G., & Zhao, K. (2006).[2] Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919-5922. (Discusses N-alkylation selectivity).

  • Stationary Phase Application: Preparation and evaluation of a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. (2021). Biomedical Chromatography. (Validates the use of the target molecule as a functional ligand).

  • General Indole Analysis: Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds. Antonie van Leeuwenhoek, 103(3), 683-691.[3]

Sources

Application Notes and Protocols for In Vitro Profiling of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel Indoleamine

Our approach is designed to first broadly screen for primary biological activities and then to delineate the underlying mechanisms of action. This ensures a logical and efficient use of resources while maximizing the potential for discovering novel pharmacology. We will begin with primary screening assays targeting monoamine receptors and cellular cytotoxicity, followed by more specific, mechanism-of-action studies based on initial findings.

Part 1: Primary Biological Screening – A Broad Net for Activity

The initial phase of characterization aims to identify the primary pharmacological space in which 2-(2-Methyl-1H-indol-1-YL)ethanamine may be active. Given that many tryptamine derivatives exhibit affinity for serotonin (5-HT) receptors, this is a logical starting point.[3][4] Additionally, a general cytotoxicity screen is essential to identify any potential anticancer properties and to establish a therapeutic window for other observed activities.

Monoamine Receptor Binding Profile

Rationale: The tryptamine core structure is analogous to the neurotransmitter serotonin (5-hydroxytryptamine).[1][4] Therefore, it is highly probable that 2-(2-Methyl-1H-indol-1-YL)ethanamine will interact with one or more serotonin receptors. A broad receptor binding panel will efficiently determine the affinity and selectivity of the compound across the 5-HT receptor family and other related monoamine receptors.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Incubation Incubate: Compound + Membranes + Radioligand (e.g., 60 min at 25°C) Compound->Incubation Membranes Receptor Membranes (e.g., HEK293 cells expressing target receptor) Membranes->Incubation Radioligand Radioligand Stock (e.g., [3H]-Ketanserin for 5-HT2A) Radioligand->Incubation Filtration Rapid Filtration (GF/B filter plates) Incubation->Filtration Washing Wash to remove unbound radioligand Filtration->Washing Scintillation Add Scintillation Cocktail & Read on Microplate Scintillation Counter Washing->Scintillation Analysis Calculate % Inhibition & Determine Ki values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

    • Test Compound: Prepare serial dilutions of 2-(2-Methyl-1H-indol-1-YL)ethanamine in assay buffer, starting from a 10 mM DMSO stock. The final DMSO concentration in the assay should not exceed 0.1%.

    • Radioligand: Use [³H]-Ketanserin (a 5-HT₂A antagonist) at a final concentration equal to its K_d value (typically 1-2 nM).

    • Receptor Source: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor. Dilute to a final concentration of 5-10 µg of protein per well.

    • Non-specific Binding Control: Use a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin).

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • Add 50 µL of the test compound dilutions.

    • Add 50 µL of [³H]-Ketanserin.

    • Add 50 µL of the diluted receptor membranes to initiate the reaction.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Reading:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/B) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Data Presentation: Representative Monoamine Receptor Binding Panel

Receptor TargetRadioligandNon-specific LigandPotential Activity Profile
5-HT₁A [³H]-8-OH-DPAT10 µM SerotoninAnxiolytic, Antidepressant
5-HT₂A [³H]-Ketanserin10 µM MianserinPsychedelic, Antipsychotic
5-HT₂B [³H]-LSD10 µM SerotoninCardiotoxicity, Vasoconstriction
Dopamine D₂ [³H]-Spiperone10 µM HaloperidolAntipsychotic, Motor control
SERT [³H]-Citalopram10 µM FluoxetineAntidepressant (SSRI)
In Vitro Cytotoxicity Screening

Rationale: The indole nucleus is a common motif in anticancer agents. For instance, the related compound 2-(2-Methyl-1H-indol-3-yl)ethanamine is a key intermediate in the synthesis of the HDAC inhibitor Panobinostat.[5] Therefore, it is prudent to evaluate the cytotoxic potential of 2-(2-Methyl-1H-indol-1-YL)ethanamine against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Seed cancer cells (e.g., A549 - lung, MCF-7 - breast, U87 - glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2-Methyl-1H-indol-1-YL)ethanamine in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Mechanistic & Secondary Assays

If the primary screening reveals significant activity in any of the above assays, the following secondary assays can be employed to elucidate the mechanism of action.

Serotonin Receptor Functional Assay (Calcium Mobilization)

Rationale: If the binding assays indicate high affinity for Gq-coupled 5-HT receptors (e.g., 5-HT₂A, 5-HT₂C), a calcium mobilization assay can determine whether the compound acts as an agonist or an antagonist.[3]

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Cell_Seeding Seed cells expressing target receptor (e.g., CHO-5HT2A) Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Addition Add test compound (agonist mode) or Add antagonist then reference agonist Dye_Loading->Compound_Addition Measurement Measure fluorescence intensity over time (FLIPR or plate reader) Compound_Addition->Measurement Analysis Calculate EC50 (agonist) or IC50 (antagonist) Measurement->Analysis

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Seed CHO or HEK293 cells stably expressing the human 5-HT₂A receptor into black-walled, clear-bottom 96-well plates.

    • Grow cells to 80-90% confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Agonist Mode:

    • Prepare serial dilutions of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

    • Use a fluorescence imaging plate reader (FLIPR) or a standard plate reader with an injection module to add the compound to the wells while simultaneously measuring the fluorescence signal.

    • Record the fluorescence intensity before and after the addition of the compound.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a known 5-HT₂A agonist (e.g., serotonin) at a concentration that elicits an 80% maximal response (EC₈₀).

    • Measure the fluorescence signal as described above.

  • Data Analysis:

    • For agonist mode, plot the change in fluorescence against the log of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy relative to a reference agonist.

    • For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Assay

Rationale: Some N1-substituted tryptophans are substrates for IDO1, an enzyme that catabolizes tryptophan and plays a role in immune tolerance, particularly in cancer.[6][7] An in vitro assay can determine if 2-(2-Methyl-1H-indol-1-YL)ethanamine is an inhibitor or substrate of IDO1.

Experimental Protocol: IDO1 Activity Assay

  • Reagent Preparation:

    • Reaction Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µg/mL catalase, and 10 µM methylene blue.

    • Enzyme: Recombinant human IDO1 enzyme.

    • Substrate: L-Tryptophan (e.g., 200 µM).

    • Test Compound: Prepare serial dilutions of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, test compound, and IDO1 enzyme.

    • Pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding L-Tryptophan.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 30% trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

  • Detection and Analysis:

    • Transfer the supernatant to a new plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 490 nm. The absorbance is proportional to the amount of kynurenine produced.

    • Calculate the percent inhibition of IDO1 activity and determine the IC₅₀ value. A reliable HPLC-based method can also be used for more precise quantification of kynurenine.[8][9]

Conclusion and Future Directions

The proposed in vitro assays provide a robust framework for the initial characterization of 2-(2-Methyl-1H-indol-1-YL)ethanamine. The tiered approach, beginning with broad screening and progressing to more specific mechanistic studies, will efficiently identify and validate potential biological activities. Positive results in any of these assays would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, in vivo efficacy models, and ADME/Tox profiling. This systematic evaluation is crucial for unlocking the therapeutic potential of this novel indoleamine derivative.

References

  • Pen-Active. Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. Available from: [Link]

  • Diotallevi A, Scalvini L, Buffi G, et al. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLoS Negl Trop Dis. 2024;18(6):e0012239. Available from: [Link]

  • Gloster TM, et al. Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. 2020;4(2):594-609. Available from: [Link]

  • Kim H, et al. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules. 2022;27(3):873. Available from: [Link]

  • Kushwaha N, et al. Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents. Journal of Pharmaceutical Research International. 2021;33(51A):130-138. Available from: [Link]

  • Gupta A, et al. Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. Asian Journal of Chemistry. 2024;36(12):2911-2920. Available from: [Link]

  • Plenkers B, et al. N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase. ACS Med Chem Lett. 2015;6(5):548-552. Available from: [Link]

  • Wikipedia. Substituted tryptamine. Available from: [Link]

  • Plenkers B, et al. N(1)-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase. ACS Med Chem Lett. 2015;6(5):548-552. Available from: [Link]

  • Zotova Y, et al. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-one Derivatives. Molecules. 2023;28(14):5348. Available from: [Link]

  • Koczurkiewicz P, et al. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. J Pharm Biomed Anal. 2021;198:113998. Available from: [Link]

  • Wagmann L, et al. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Test Anal. 2024. Available from: [Link]

  • Villani S, et al. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. J Chromatogr B Analyt Technol Biomed Life Sci. 2023;1230:123920. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Introduction: The Synthetic Challenge

The synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine, a valuable building block, primarily involves the N-alkylation of 2-methylindole. The core challenge lies in controlling the regioselectivity of this reaction. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The reaction conditions must be finely tuned to favor the formation of the desired N1-alkylated product over the isomeric C3-alkylated byproduct, 2-(2-Methyl-1H-indol-3-yl)ethanamine.

A prevalent and effective strategy is a modified Gabriel synthesis, which involves two key stages:

  • N-Alkylation: Reaction of the 2-methylindole anion with an N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide.

  • Deprotection: Removal of the protecting group (e.g., phthalimide) to liberate the primary amine.

This guide is structured in a question-and-answer format to directly address the most common issues encountered in each of these stages.

Part 1: Troubleshooting the N-Alkylation Stage

The primary goal of this stage is to achieve high regioselectivity for the N1 position. The formation of the C3-alkylated isomer is the most significant side reaction.

FAQ 1: My reaction yields a mixture of N1 and C3 alkylated products, with the C3 isomer being the major component. How can I improve N1 selectivity?

Answer: This is the most common problem and stems from the ambident nucleophilic nature of the indole anion. While C3 alkylation is often kinetically favored, the N1-alkylated product is typically the thermodynamically more stable isomer[1]. The key is to use conditions that favor thermodynamic control and enhance the nucleophilicity of the nitrogen atom.

Underlying Cause: The distribution between N- and C-alkylation is highly dependent on the reaction conditions, including the base, solvent, and temperature. In less polar solvents, the cation from the base can associate more closely with the nitrogen, sterically hindering it and leaving the C3 position more accessible for electrophilic attack.

Troubleshooting Protocol & Optimization:

  • Choice of Base and Deprotonation:

    • Recommendation: Use a strong, non-nucleophilic base to ensure complete deprotonation of the indole N-H. Sodium hydride (NaH) is a superior choice over hydroxides or alkoxides.

    • Rationale: Incomplete deprotonation leaves neutral 2-methylindole in the reaction mixture, which preferentially reacts at the electron-rich C3 position. NaH irreversibly forms the sodium salt of the indole, ensuring the reaction proceeds via the indolide anion[2].

    • Protocol:

      • Suspend NaH (1.1-1.2 equivalents) in a dry, polar aprotic solvent like DMF or DMSO under an inert atmosphere (N₂ or Ar).

      • Cool the suspension to 0 °C.

      • Add a solution of 2-methylindole in the same solvent dropwise.

      • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the indolide anion before adding the electrophile.

  • Solvent Selection:

    • Recommendation: Employ polar aprotic solvents such as DMF, DMSO, or THF[2].

    • Rationale: These solvents effectively solvate the cation (e.g., Na⁺), creating a "naked" and highly nucleophilic indolide anion. This enhances the reactivity at the more electronegative nitrogen atom, promoting N-alkylation[2]. Ethereal solvents like THF can sometimes lead to poorer regioselectivity due to lower solubility of the indole salt[2].

  • Temperature Control:

    • Recommendation: Higher reaction temperatures generally favor N-alkylation.

    • Rationale: While C-alkylation can be kinetically faster at lower temperatures, the N-alkylation product is thermodynamically more stable. Heating the reaction (e.g., to 80 °C) can provide the energy to overcome the activation barrier for N-alkylation and can, in some cases, allow for the equilibration of the C-alkylated product to the more stable N-alkylated isomer[1][2].

Summary of Conditions for N1-Selectivity:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Irreversible and complete deprotonation to form the indolide anion.
Solvent DMF, DMSOPolar aprotic; solvates the cation, favoring N-attack.
Temperature Elevated (e.g., 80 °C)Favors the thermodynamically stable N1-isomer[2].

Part 2: Troubleshooting the Deprotection Stage (Gabriel Synthesis)

Using a phthalimide protecting group is common, but its removal can be problematic. The standard method uses hydrazine hydrate.

FAQ 2: The deprotection of my N-alkylphthalimide intermediate with hydrazine is low-yielding, and purification is difficult.

Answer: This is a frequent issue. While hydrazine is effective, the reaction can be incomplete, and the phthalhydrazide byproduct can be challenging to remove.

Underlying Cause: Phthalhydrazide is a stable, often insoluble, cyclic byproduct. Its precipitation can sometimes trap the desired amine product, reducing the isolated yield. Furthermore, hydrazine is highly nucleophilic and can potentially react with other functional groups in more complex substrates[3].

Troubleshooting Protocol & Optimization:

  • Standard Hydrazinolysis (Ing-Manske Procedure):

    • Protocol:

      • Dissolve the N-alkylphthalimide intermediate in ethanol or methanol.

      • Add hydrazine hydrate (1.5-2.0 equivalents).

      • Reflux the mixture for 2-4 hours. A dense white precipitate of phthalhydrazide will form.

      • Cool the mixture to room temperature and filter to remove the precipitate.

      • Crucial Step: Acidify the filtrate with HCl to protonate the product amine, making it water-soluble. Wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

      • Basify the aqueous layer with NaOH or Na₂CO₃ to deprotonate the amine, which can then be extracted with an organic solvent.

  • Alternative, Milder Deprotection Method:

    • Recommendation: For substrates sensitive to harsh conditions or when purification is an issue, a two-stage reduction/hydrolysis using sodium borohydride (NaBH₄) is an excellent alternative[4][5][6].

    • Rationale: This method avoids the use of hydrazine and produces phthalide as a byproduct, which is often more easily removed by extraction[4]. It proceeds under near-neutral conditions and is less likely to cause side reactions[3].

    • Protocol: [4]

      • Dissolve the N-alkylphthalimide in a solvent mixture like 2-propanol/water.

      • Add NaBH₄ in portions at room temperature and stir for several hours.

      • Acidify the reaction mixture with acetic acid or dilute HCl. This hydrolyzes the intermediate to release the primary amine.

      • Perform a standard acid-base workup to isolate the amine product.

Deprotection Method Comparison:

MethodReagentsProsCons
Hydrazinolysis Hydrazine HydrateEffective, widely used[7].Difficult byproduct removal, harsh reflux conditions.
NaBH₄ Reduction NaBH₄, then AcidMild, near-neutral conditions; easier byproduct removal[4].May require longer reaction times.

Part 3: General Troubleshooting & Purification

FAQ 3: My overall yield is very low, even after optimizing for N1-alkylation. What else could be going wrong?

Answer: Low yields can result from issues beyond regioselectivity, such as impure reagents or side reactions involving the electrophile.

Troubleshooting Checklist:

  • Reagent Quality:

    • NaH: Ensure the sodium hydride is fresh and not passivated. Old NaH can have a coating of NaOH, reducing its activity.

    • Solvent: Use anhydrous solvents. Water will quench the NaH and the indolide anion.

    • Electrophile: Verify the purity of your N-(2-bromoethyl)phthalimide. It can degrade over time.

  • Electrophile Stability:

    • The alkylating agent, N-(2-bromoethyl)phthalimide, can undergo elimination (E2) to form N-vinylphthalimide, especially in the presence of a strong, non-nucleophilic base. This is a competing, non-productive pathway.

    • Mitigation: Add the electrophile to the pre-formed indolide anion at a lower temperature (e.g., 0 °C or room temperature) before heating, if necessary. This allows the Sₙ2 reaction to begin before elimination becomes significant at higher temperatures.

FAQ 4: How can I effectively separate the desired N1-isomer from the C3-isomer and other impurities?

Answer: Chromatographic separation is the most reliable method.

Purification Protocol:

  • Method: Flash column chromatography on silica gel is highly effective.

  • Eluent System: A gradient system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically used for the protected intermediate. For the final amine product, a more polar system is required. Often, adding a small amount of triethylamine (~1%) to the eluent system (e.g., Dichloromethane/Methanol/Triethylamine) can prevent the amine from tailing on the acidic silica gel, leading to better separation.

  • TLC Analysis: Before running the column, carefully check the separation of the isomers on a TLC plate using various solvent systems to find the optimal conditions. The two isomers should have a discernible difference in their Rf values.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Diagram 1: N1 vs. C3 Alkylation of 2-Methylindole

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Indole 2-Methylindole Anion 2-Methylindolide Anion (Resonance Stabilized) Indole->Anion - H₂ Base NaH Base->Indole N1_Product N1-Alkylated Product (Thermodynamic) Anion->N1_Product  N-Attack (Favored in DMF, High Temp) C3_Product C3-Alkylated Side Product (Kinetic) Anion->C3_Product  C3-Attack (Kinetically Favored) Electrophile R-X (e.g., N-(2-bromoethyl)phthalimide) Electrophile->N1_Product Electrophile->C3_Product

Caption: Competing N1 vs. C3 alkylation pathways for the 2-methylindolide anion.

Diagram 2: Gabriel Synthesis Deprotection Workflow

G cluster_hydrazine Ing-Manske Procedure cluster_nabh4 Ganem Method Start N-(1-(2-Methylindolyl)ethyl)phthalimide Hydrazine Hydrazine Method Start->Hydrazine NaBH4 NaBH₄ Method Start->NaBH4 Hyd_Step1 1. Add Hydrazine Hydrate 2. Reflux in EtOH Hydrazine->Hyd_Step1 NaBH4_Step1 1. Add NaBH₄ in iPrOH/H₂O NaBH4->NaBH4_Step1 Hyd_Step2 Filter Phthalhydrazide Byproduct Hyd_Step1->Hyd_Step2 Hyd_Step3 Acid-Base Workup Hyd_Step2->Hyd_Step3 Product 2-(2-Methyl-1H-indol-1-YL)ethanamine Hyd_Step3->Product NaBH4_Step2 2. Acidify (e.g., AcOH) NaBH4_Step1->NaBH4_Step2 NaBH4_Step3 Extract Phthalide Byproduct & Acid-Base Workup NaBH4_Step2->NaBH4_Step3 NaBH4_Step3->Product

Caption: Comparison of deprotection workflows in the Gabriel synthesis.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . (2020). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • An exceptionally mild deprotection of phthalimides . (1984). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Phthalimides . (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Deprotection aaa aaa aaa aaa aaa . (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . (2018). Beilstein Journals. Retrieved January 30, 2026, from [Link]

  • Gabriel Synthesis: Mechanism & Examples . (n.d.). NROChemistry. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Synthesis & Purification of 2-(2-Methyl-1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-ETH-002 Topic: Troubleshooting Synthesis, Regioselectivity, and Byproduct Identification Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize 2-(2-Methyl-1H-indol-1-yl)ethanamine . Crucial Distinction: This is an


-substituted indole  (an isotryptamine derivative), not a C3-substituted tryptamine.

The most frequent failure mode in this synthesis is regiochemical scrambling . Indoles are ambient nucleophiles; without strict control of your base and solvent systems, the electrophile will attack the C3 position (the naturally more nucleophilic site), yielding the unwanted 2-methyltryptamine isomer. Furthermore, the use of 2-chloroethylamine often leads to polymerization (aziridinium formation), creating intractable tars.

This guide prioritizes the Gabriel Synthesis route as the industry standard for reliability, minimizing polyalkylation and guaranteeing


-selectivity.

Module 1: Strategic Synthesis & Regiocontrol

The Core Problem: N1 vs. C3 Competition

The indole nitrogen is not the most nucleophilic site; the C3 carbon is.[1] To force reaction at N1, you must shift the mechanism from a soft-nucleophile attack to a hard-anion attack.

  • Scenario A (Neutral/Weak Base): The lone pair on Nitrogen contributes to aromaticity. The C3 carbon attacks the electrophile. Result: C3-alkylation (Wrong isomer).

  • Scenario B (Strong Base/Polar Solvent): Deprotonation creates the Indolyl anion. The negative charge is delocalized, but high charge density on Nitrogen (Hard Base) favored by polar aprotic solvents leads to N-alkylation. Result: N1-alkylation (Target).

Visualizing the Pathway

IndoleAlkylation Start 2-Methylindole Base Base Selection Start->Base PathC Weak Base (K2CO3/Acetone) Base->PathC Thermodynamic Control PathN Strong Base (NaH/DMF or KOH/DMSO) Base->PathN Kinetic/Charge Control InterC C3-Attack (Soft Nucleophile) PathC->InterC InterN N-Deprotonation (Indolyl Anion) PathN->InterN ProdC C3-Isomer (Byproduct) InterC->ProdC ProdN N1-Isomer (Target) InterN->ProdN

Figure 1: Decision pathway determining the regiochemical outcome of indole alkylation.

Module 2: Protocols & Troubleshooting

Method A: The Gabriel Synthesis (Recommended)

Use this route to avoid polymerization of the amine source.

Reagents: 2-Methylindole,


-(2-bromoethyl)phthalimide, NaH (60%), DMF, Hydrazine Hydrate.
Step 1: N-Alkylation [2][3][4][5]
  • Deprotonation: Dissolve 2-methylindole (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir 30 min. Evolution of

    
     gas indicates anion formation.
    
  • Alkylation: Add

    
    -(2-bromoethyl)phthalimide (1.1 eq) dissolved in DMF dropwise.
    
  • Heat: Warm to RT, then heat to 60°C for 4-6 hours.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[6]

Step 2: Deprotonation (Ing-Manske Procedure)
  • Suspend the intermediate phthalimide in Ethanol.

  • Add Hydrazine Hydrate (3-5 eq). Reflux for 2-4 hours.

  • Critical Step: A white precipitate (phthalhydrazide) will form.

  • Workup: Cool. Acidify with HCl (converts amine to soluble salt, keeps phthalhydrazide insoluble). Filter off the solid phthalhydrazide. Basify the filtrate (NaOH) and extract with DCM.

Troubleshooting FAQ

Q: I have a massive amount of white solid that won't dissolve in my organic extraction. What is it? A: This is Phthalhydrazide , the byproduct of the hydrazine deprotection.

  • Fix: It is insoluble in acidic water. Acidify your reaction mixture to pH 2. The target amine dissolves; the phthalhydrazide stays solid. Filter it out, then basify the liquid to extract your amine.

Q: My product is a sticky brown tar. (Direct Alkylation Route) A: You likely used 2-chloroethylamine hydrochloride directly with a base.

  • Cause: 2-chloroethylamine cyclizes to an aziridinium ion , which is highly reactive. It reacts with itself to form piperazine polymers or opens randomly.

  • Fix: Switch to the Gabriel Synthesis (Method A). If you must use direct alkylation, generate the free base of chloroethylamine at 0°C immediately before use and use a huge excess of indole (not recommended).

Q: The NMR shows a broad singlet at 8.5 ppm. Did I make the target? A: No.

  • Diagnosis: A broad singlet at >8.0 ppm is characteristic of the indole N-H proton. If you see this, you have the C3-alkylated isomer (2-methyltryptamine derivative) or unreacted starting material.

  • Target Signature: The N1-substituted target has NO exchangeable protons on the indole ring.

Module 3: Analytical Fingerprinting

Use this table to validate your isolated material.

FeatureTarget:

-Alkylated (Isotryptamine)
Byproduct: C3-Alkylated (Tryptamine)
Indole N-H Absent Present (Broad s, ~8.0–10.0 ppm)
Linker

-CH2

4.1 – 4.4 ppm (Triplet)

2.8 – 3.1 ppm (Triplet)
Aromatic C3-H Present (Singlet, ~6.2–6.5 ppm)Absent (Substituted)
13C NMR (C2) Shifted upfield due to N-substitutionShifted downfield
Solubility Soluble in DCM/ChloroformOften more polar/crystalline
Byproduct Identification Guide

If your purity is low, check for these specific contaminants:

  • Phthalhydrazide:

    • Origin: Incomplete removal during Gabriel workup.

    • Detection: Insoluble white solid.

      
      H NMR: 
      
      
      
      7.8–8.2 (m, aromatic), broad NH peaks.
  • 
    -Bis(2-(2-methylindol-1-yl)ethyl)amine: 
    
    • Origin: The product amine reacts with excess alkylating agent.

    • Detection: Mass Spec (

      
       dimer mass). NMR shows symmetry but integration of indole to ethyl chain is skewed.
      
  • Piperazine derivatives:

    • Origin: Dimerization of 2-chloroethylamine.

    • Detection: Aliphatic peaks in NMR (2.5–3.0 ppm) without aromatic counterparts.

Module 4: Purification Workflow

Purification Crude Crude Reaction Mixture (Post-Hydrazine) Acidify Acidify to pH 1-2 (HCl) Crude->Acidify Filter1 Filter Solids Acidify->Filter1 Solid1 Solid: Phthalhydrazide (Discard) Filter1->Solid1 Insoluble Liq1 Filtrate: Amine Salt (aq) Filter1->Liq1 Soluble Basify Basify to pH 12 (NaOH) Liq1->Basify Extract Extract with DCM Basify->Extract OrgLayer Organic Layer (Target Amine) Extract->OrgLayer AqLayer Aqueous Layer (Waste) Extract->AqLayer

Figure 2: Acid-Base extraction workflow to separate the target amine from Gabriel synthesis byproducts.

References

  • BenchChem. (2025).[1][6][7][8] Technical Support Center: Selective N-Alkylation of Indoles. Retrieved from

  • RSC Advances. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry.[5] Retrieved from

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry Journal. Retrieved from

  • National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. PubMed. Retrieved from

  • Chemistry Steps. (2023). The Gabriel Synthesis of Primary Amines: Mechanism and Protocols. Retrieved from

Sources

Technical Support Center: Synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges encountered during this specific N-alkylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction success, focusing on kinetics, optimization, and troubleshooting.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses foundational questions regarding the synthesis, providing the essential theoretical background for practical application.

Q1: What is the primary synthetic route for 2-(2-Methyl-1H-indol-1-YL)ethanamine?

The most common and classical approach is a two-step process involving the N-alkylation of 2-methylindole.[1] This is fundamentally an SN2 reaction.[2]

  • Deprotonation: The indole nitrogen is deprotonated using a strong base to form a highly nucleophilic indolide anion.

  • Alkylation: The resulting anion attacks an appropriate electrophile, such as a protected 2-haloethanamine, to form the C-N bond.[2][3]

Q2: Why is regioselectivity (N-1 vs. C-3 alkylation) the main challenge in this synthesis?

While the goal is N-1 alkylation, the indole ring possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. The C-3 position is often intrinsically more nucleophilic, leading to the formation of the undesired C-3 alkylated isomer, 2-(2-Methyl-1H-indol-3-yl)ethanamine.[4] Controlling the reaction conditions is therefore critical to favor the formation of the desired N-1 product.[4] Several factors, including solvent, temperature, and the counter-ion of the base, can influence this selectivity.[1]

Q3: What are the recommended starting materials and why is a protecting group necessary for the alkylating agent?

The key starting materials are:

  • Nucleophile: 2-Methylindole.

  • Electrophile: A 2-ethanamine synthon, typically 2-bromoethylamine or 2-chloroethylamine.

A critical consideration is the amine functionality on the alkylating agent. If left unprotected, this primary amine can compete as a nucleophile, leading to self-condensation or other side reactions. Therefore, the amine must be protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prior to the alkylation step. This protecting group is then removed in a final step to yield the target primary amine.

Q4: How does the C-2 methyl group on the indole ring influence the reaction?

The methyl group at the C-2 position plays a significant electronic and steric role. Electronically, it is a weak electron-donating group, which slightly increases the nucleophilicity of the indole ring system. Sterically, it can help disfavor direct attack at the C-3 position by larger electrophiles, although this effect is often secondary to the electronic preference for C-3. More importantly, it blocks C-2 as a potential reaction site, simplifying the product mixture compared to unsubstituted indole.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Potential Cause A: Incomplete Deprotonation of 2-Methylindole

  • Scientific Rationale: The pKa of the indole N-H is around 17. A base that is not strong enough, or one that has degraded due to improper storage (e.g., old sodium hydride), will not achieve complete deprotonation.[2] Anhydrous conditions are paramount, as any trace of water will quench the strong base.

  • Troubleshooting Steps:

    • Verify Base Activity: Use a fresh, unopened container of sodium hydride (NaH) or a stronger base like potassium hydride (KH) or lithium diisopropylamide (LDA).

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Allow Sufficient Time: Allow the deprotonation step to proceed for at least 30-60 minutes at the recommended temperature before adding the electrophile to ensure complete formation of the indolide anion.

Potential Cause B: Poor Reactivity of the Alkylating Agent

  • Scientific Rationale: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using a chloro- derivative, the reaction may be sluggish. The alkylating agent itself could also have degraded during storage.

  • Troubleshooting Steps:

    • Switch Halide: If using 2-chloroethylamine, consider synthesizing the 2-bromo or 2-iodoethylamine equivalent for enhanced reactivity.

    • Add an Activator: For less reactive halides, the addition of a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

    • Check Reagent Quality: Verify the purity of your protected 2-haloethanamine via NMR or GC-MS before use.

Problem 2: Significant Formation of the C-3 Alkylated Isomer

Potential Cause: Reaction Conditions Favoring C-3 Attack

  • Scientific Rationale: The regioselectivity of indole alkylation is a classic example of kinetic versus thermodynamic control. C-3 alkylation is often the kinetically favored pathway, while N-1 alkylation is the thermodynamically more stable product. Manipulating reaction conditions can exploit this difference.[1]

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent is critical. Highly polar aprotic solvents like DMF or DMSO are known to solvate the cation of the indolide salt, leaving a "naked" and highly reactive nitrogen anion that preferentially attacks the electrophile. This significantly favors N-alkylation.[1] In contrast, less polar solvents like THF can lead to ion-pairing, resulting in more C-3 alkylation.[1]

    • Increase Reaction Temperature: Higher temperatures generally favor the thermodynamically controlled product.[1] After the initial deprotonation, slowly warming the reaction from 0 °C to a higher temperature (e.g., 60-80 °C) can significantly improve the N-1/C-3 ratio.[1]

    • Base and Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can influence aggregation and reactivity. Some studies suggest that potassium salts can offer different selectivity compared to sodium salts.

Problem 3: Multiple Byproducts and a Complex Crude Mixture

Potential Cause A: Di-alkylation

  • Scientific Rationale: If an excess of the alkylating agent is used or if the reaction is run for too long at high temperatures, a second alkylation event can occur, particularly if the initial product is deprotonated.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the 2-methylindole (e.g., 1.1 equivalents) relative to the alkylating agent to ensure the electrophile is fully consumed.

    • Slow Addition: Add the alkylating agent slowly to the solution of the indolide anion at a lower temperature (e.g., 0 °C) to maintain control over the reaction exotherm and concentration.

Potential Cause B: Reaction with Solvent

  • Scientific Rationale: DMF, while excellent for promoting N-alkylation, is not entirely stable in the presence of strong bases, especially at elevated temperatures. It can decompose to generate dimethylamine, which can act as a competing nucleophile.

  • Troubleshooting Steps:

    • Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times when using DMF.

    • Alternative Solvents: Consider other polar aprotic solvents like DMSO or NMP if DMF appears to be a source of impurities.

Section 3: Optimized Experimental Protocol

This section provides a reliable, step-by-step methodology for the synthesis of Boc-protected 2-(2-Methyl-1H-indol-1-YL)ethanamine, a key intermediate.

Step-by-Step Synthesis
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-methylindole (1.0 eq).

    • Dissolve the 2-methylindole in anhydrous DMF (approx. 0.5 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • While stirring vigorously, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the resulting suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The solution should become a clear, dark color as the sodium indolide salt forms.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate flask, dissolve N-Boc-2-bromoethylamine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the alkylating agent dropwise to the cold indolide solution over 15-20 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-methylindole spot has been consumed.

    • Once complete, cautiously quench the reaction by slowly adding it to a beaker of ice-cold water. Caution: Unreacted NaH will react violently with water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure Boc-protected product.

Data Summary: Reaction Parameter Optimization
ParameterConditionExpected Outcome on N-1 SelectivityRationale
Solvent DMF, DMSOHighPolar aprotic solvents favor "naked" anion formation.[1]
THF, DioxaneModerate to LowLess polar solvents promote ion-pairing, leading to more C-3 attack.[1]
Base NaH, KHHighStrong bases ensure complete and rapid deprotonation.
K₂CO₃, Cs₂CO₃LowWeaker bases are generally insufficient for complete deprotonation.[5]
Temperature 60-80 °CHighFavors the thermodynamically more stable N-1 product.[1]
0 °C to RTModerateMay result in a mixture favoring the kinetic C-3 product.[1]
Alkyl Halide R-I, R-BrHigh ReactivityBetter leaving groups increase the SN2 reaction rate.
R-ClLower ReactivityPoorer leaving group may require harsher conditions.

Section 4: Visualizations and Workflows

General Reaction Mechanism

The diagram below illustrates the key steps: deprotonation of 2-methylindole to form the reactive indolide anion, followed by the competing nucleophilic attacks at the N-1 and C-3 positions.

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (SN2) 2-Methylindole 2-Methylindole Indolide_Anion 2-Methylindolide Anion 2-Methylindole->Indolide_Anion + Base - H₂ Base Base (e.g., NaH) N1_Product Desired N-1 Product Indolide_Anion->N1_Product N-1 Attack (Thermodynamic) C3_Product Undesired C-3 Product Indolide_Anion->C3_Product C-3 Attack (Kinetic) Electrophile R-X (Protected 2-Haloethanamine)

Caption: Competing N-1 vs. C-3 alkylation pathways.

Experimental Workflow

This chart outlines the logical flow of the entire synthetic procedure from setup to final analysis.

workflow A 1. Glassware Prep (Flame-dry under vacuum) B 2. Reagent Setup (Dissolve 2-methylindole in anhydrous DMF) A->B C 3. Deprotonation (Add NaH at 0°C, stir) B->C D 4. Alkylation (Add electrophile dropwise) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Aqueous Workup (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard operational workflow for the synthesis.

Troubleshooting Decision Tree

Use this logical guide to diagnose issues related to poor regioselectivity.

troubleshooting start Analysis shows high % of C-3 alkylated byproduct q1 Was the solvent DMF or DMSO? start->q1 q2 Was the reaction run at an elevated temperature (e.g., >60°C)? q1->q2 Yes res1 Action: Switch to a polar aprotic solvent like DMF. q1->res1 No a1_yes Yes a1_no No res2 Action: Increase reaction temperature after electrophile addition. q2->res2 No res3 Conditions are optimized for N-alkylation. Re-verify starting material purity and base activity. q2->res3 Yes a2_yes Yes a2_no No

Caption: Decision tree for poor N-1/C-3 selectivity.

References

  • CN100422146C - Synthesis method of indapamide - Google P
  • US7067676B2 - N-alkylation of indole derivatives - Google P
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - ACS Publications. [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH. [Link]

  • in the chemical literature: N-alkylation of an indole - YouTube. [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - The Journal of Organic Chemistry - ACS Publications. [Link]

  • Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing). [Link]

Sources

Impact of starting material quality on "2-(2-Methyl-1H-indol-1-YL)ethanamine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthesis. We will move beyond simple protocols to explore the causal relationships between starting material quality, reaction conditions, and experimental outcomes, empowering you to troubleshoot and optimize your synthetic route effectively.

Part 1: Troubleshooting Guide — Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The answers are structured to help you diagnose the root cause and implement a corrective action plan.

Q1: My N-alkylation reaction has stalled or shows low conversion despite extended reaction times. What is the most likely cause related to my starting materials?

A: The most probable cause is the quality of your base and the hydration state of your starting materials and solvent. The key to this synthesis is the efficient deprotonation of the 2-methylindole N-H group.

  • Causality: The reaction proceeds via the formation of a sodium indolate salt after deprotonation by a strong base like sodium hydride (NaH).[1][2] NaH is extremely reactive with water. If your 2-methylindole starting material, alkylating agent, or solvent (e.g., DMF) contains residual moisture, the NaH will be consumed in a non-productive acid-base reaction with water rather than deprotonating the indole. This starves the reaction of its key nucleophile.

  • Troubleshooting Steps:

    • Verify Base Activity: Use freshly opened, high-purity NaH (e.g., 95% dry). Older bottles can have a surface layer of inactive sodium hydroxide.

    • Ensure Anhydrous Conditions: Dry your N,N-dimethylformamide (DMF) solvent over molecular sieves or by distillation. Ensure your 2-methylindole is dry; if it appears clumpy or has been stored improperly, consider drying it under vacuum.

    • Check Alkylating Agent: While 2-bromoethylamine hydrobromide is a salt and generally stable, ensure it is free from excess moisture.[3][4]

Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is this impurity and how can I prevent its formation?

A: You are likely observing C3-alkylation, a classic and often dominant side reaction in indole chemistry.[5] The indole nucleus has two primary nucleophilic sites: the N1-position and the C3-position, with the C3 position often being inherently more nucleophilic in the neutral state.[1]

  • Mechanism of Formation: If the deprotonation of the indole nitrogen is incomplete, the remaining neutral 2-methylindole can react at its C3 position, leading to the formation of 2-(2-Methyl-1H-indol-3-YL)ethanamine. This is a common issue when using weaker bases or when the base is quenched by moisture.

  • Prevention Strategy: The key to favoring N-alkylation is to ensure the indole is fully converted to its indolate anion form.

    • Strong Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It irreversibly deprotonates the indole, making the nitrogen anion the most potent nucleophilic site.[1][2]

    • Solvent Choice: Polar aprotic solvents like DMF or THF are preferred as they effectively solvate the cation (e.g., Na+) without interfering with the nucleophile.[1]

    • Temperature Control: While higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, running the initial deprotonation at a lower temperature (e.g., 0 °C) before adding the electrophile can improve selectivity.[1]

DOT Diagram: Competitive N- vs. C3-Alkylation Pathways

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Indole 2-Methylindole Deprotonation Full Deprotonation Indole->Deprotonation + NaH (Strong Base) IncompleteDeprotonation Incomplete Deprotonation Indole->IncompleteDeprotonation (Insufficient Base/ Moisture Present) Base NaH Electrophile Br-CH2CH2-NH2 Indolate Indolate Anion (N-Nucleophile) Deprotonation->Indolate NeutralIndole Neutral Indole (C3-Nucleophile) IncompleteDeprotonation->NeutralIndole N_Product Desired Product (N1-Alkylation) Indolate->N_Product + Electrophile C_Product Side Product (C3-Alkylation) NeutralIndole->C_Product + Electrophile

Caption: Logical flow showing how reaction conditions dictate N- vs. C3-alkylation.

Q3: My 2-methylindole starting material is off-color (yellow to brown). Can I still use it? What are the risks?

A: An off-color appearance in 2-methylindole often indicates the presence of oxidation or degradation products, which can be detrimental to your reaction. While it might be usable, proceeding without purification is risky.

  • Risks of Using Impure 2-Methylindole:

    • Lower Yield: The actual molar quantity of pure 2-methylindole is lower than calculated, leading to a stoichiometrically imbalanced reaction and reduced yield.

    • Side Reactions: Impurities can react with the base or alkylating agent, leading to a complex mixture of byproducts that complicates purification.

    • Inhibition: Some degradation products may interfere with the desired reaction pathway.

  • Recommended Action: Purification is strongly recommended. The quality of your starting material is paramount. A simple purification can significantly improve the reproducibility and outcome of your synthesis.

Part 2: Quality Control & Protocols

Ensuring the purity of your starting materials is the first and most critical step for a successful synthesis.

Table 1: Quality Control Specifications for Starting Materials
Parameter2-Methylindole2-Bromoethylamine Hydrobromide
Appearance White to pale yellow crystalline solid[6]White to off-white crystalline powder[7]
Melting Point 59 °C[6][8]170-178 °C (decomposes)
Purity (HPLC/GC) ≥ 98%≥ 98%
Key Impurities Unreacted phenylhydrazine, acetone, regioisomers from synthesis.[9]Potential oligomerization products.
Handling Notes Store in a well-closed bottle, protected from light and air.[6]Hygroscopic; store in a cool, dry place.[3] Irritant.[4]
Protocol 1: Purification of 2-Methylindole via Recrystallization

This protocol is adapted from established procedures to ensure high-purity 2-methylindole for your reaction.[10][11]

Objective: To remove colored impurities and residual starting materials from commercially available or synthesized 2-methylindole.

Materials:

  • Crude 2-methylindole

  • Methanol

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a beaker, dissolve the crude 2-methylindole in a minimal amount of warm methanol (e.g., 100 mL for 52 g of product).[10] Stir until fully dissolved.

  • Induce Crystallization: Slowly add deionized water (e.g., 30 mL) to the methanol solution while stirring. The solution will become cloudy.

  • Cooling & Crystallization: Place the beaker in an ice bath and allow it to stand for at least 5 hours to facilitate complete crystallization.[10] Pure white plates of 2-methylindole should form.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the pure white crystals under vacuum to remove all residual solvent. Verify the melting point (should be sharp at 59 °C) before use.[8][10]

Protocol 2: Synthesis of 2-(2-Methyl-1H-indol-1-YL)ethanamine

Objective: To perform the N-alkylation of 2-methylindole. This protocol prioritizes selectivity and yield by ensuring complete deprotonation.

Materials:

  • Purified 2-methylindole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromoethylamine hydrobromide (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Inert Atmosphere: Set up a dry, three-necked round-bottom flask under a nitrogen or argon atmosphere.

  • Base Preparation: Add the sodium hydride dispersion to the flask. Wash the mineral oil away by adding anhydrous hexane, stirring, allowing the NaH to settle, and carefully removing the hexane via cannula. Repeat this wash twice.

  • Indole Addition: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve the purified 2-methylindole in anhydrous DMF.

  • Deprotonation: Add the 2-methylindole solution dropwise to the NaH suspension at 0 °C. You will observe hydrogen gas evolution. Stir the mixture at this temperature for 1 hour to ensure complete formation of the sodium indolate salt.

  • Alkylation: Dissolve the 2-bromoethylamine hydrobromide in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice. Add saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

DOT Diagram: Synthesis Workflow

G start Start prep_base Prepare NaH Suspension in Anhydrous DMF start->prep_base deprotonation Add 2-Methylindole Solution at 0 °C (Stir 1 hr) prep_base->deprotonation alkylation Add 2-Bromoethylamine Hydrobromide Solution at 0 °C deprotonation->alkylation reaction Warm to RT (Stir 12-24 hrs) alkylation->reaction workup Quench, Neutralize, & Extract with EtOAc reaction->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Step-by-step workflow for the N-alkylation synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q: Why is Sodium Hydride (NaH) preferred over other bases like NaOH or K2CO3? A: NaH is a non-reversible, exceptionally strong base. It completely and irreversibly deprotonates the indole N-H (pKa ≈ 17), driving the equilibrium entirely to the indolate salt.[2] Weaker or equilibrium bases like K2CO3 or NaOH may not achieve full deprotonation, leaving a significant amount of neutral indole available to undergo the undesired C3-alkylation.[1]

Q: Can I use an alternative alkylating agent? A: Yes, other electrophiles like 2-chloroethylamine or tosylates of 2-aminoethanol can be used. However, 2-bromoethylamine is often preferred due to the good leaving group ability of bromide, which facilitates the SN2 reaction. The choice may depend on commercial availability, cost, and specific reaction kinetics.

Q: What analytical techniques are best for monitoring the reaction and characterizing the final product? A: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method to observe the consumption of the 2-methylindole starting material. For detailed analysis and final product characterization, High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and ruling out the C3-alkylated isomer.[12]

References

  • Organic Syntheses Procedure: 2-methylindole.

  • ChemicalBook: 2-Methylindole | 95-20-5.

  • Benchchem: Protocol for Fischer Indole Synthesis of 2-Methylindoles.

  • PubChem: 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine.

  • Benchchem: Technical Support Center: Selective N-Alkylation of Indoles.

  • Benchchem: minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine.

  • PJSIR: THE BASIC STRENGTH OF 2-METHYL"INDOLE.

  • PrepChem.com: Preparation of 2-methylindole.

  • ChemicalBook: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine synthesis.

  • SIELC Technologies: Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.

  • Chem-Impex: 2-(2-Methyl-1H-indol-3-yl)ethylamine.

  • Beilstein Journals: Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.

  • ChemShuttle: 2-(2-methyl-1H-indol-3-yl)ethanamine;CAS No.

  • Organic Chemistry Portal: Synthesis of substituted N-heterocycles by N-alkylation.

  • ResearchGate: An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.

  • Benchchem: Optimization of reaction conditions for N-alkylation of indoles.

  • iris.unina.it: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

  • ACS Catalysis: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.

  • YouTube: in the chemical literature: N-alkylation of an indole.

  • PMC - NIH: Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.

  • The Good Scents Company: 2-methyl indole.

  • JOCPR: Advanced Analytical Techniques for Quality Control in GMP Synthesis.

  • MDPI: (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

  • PubChem: 2-(6-methyl-1H-indol-3-yl)ethanamine.

  • ChemicalBook: 2-Bromoethylamine hydrobromide(2576-47-8).

  • CDH Fine Chemical: 2-Bromo Ethylamine Hydrobromide MATERIAL SAFETY DATA SHEET.

  • Fisher Scientific: SAFETY DATA SHEET - 2-Bromoethylamine hydrobromide.

Sources

"2-(2-Methyl-1H-indol-1-YL)ethanamine" handling and safety precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Methyl-1H-indol-1-YL)ethanamine

Prepared by the Senior Application Scientist Team

IMPORTANT PRELIMINARY NOTE: Comprehensive, peer-reviewed safety and handling data for 2-(2-Methyl-1H-indol-1-YL)ethanamine (CAS No. 883535-89-5) is not widely available. This compound is a structural isomer of the more well-documented 2-(2-Methyl-1H-indol-3-yl)ethanamine (2-Methyltryptamine, CAS No. 2731-06-8). Data for these two isomers are not interchangeable. The difference in the substituent position on the indole ring significantly alters the molecule's chemical properties and likely its toxicological profile.

This guide is therefore based on established best practices for handling novel or poorly characterized research chemicals, general safety protocols for amines and indole-containing compounds, and extrapolated hazard data from the structurally analogous compound 2-(1H-indol-1-yl)ethanamine (CAS No. 13708-58-2).[1] All procedures must be conducted with the utmost caution, assuming the compound is hazardous. Always consult your institution's Environmental Health and Safety (EHS) office before beginning work.[2]

Chemical Identity and Properties

It is critical to confirm the identity of your material. The properties of the target compound are distinct from its C3-substituted isomer.

Property2-(2-Methyl-1H-indol-1-YL)ethanamine
Synonyms 1H-Indole-1-ethanamine, 2-methyl-
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
CAS Number 883535-89-5
Appearance Varies by supplier/purity; handle as a solid powder.
Known Incompatibilities Strong oxidizing agents, strong acids.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the safe handling and storage of 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Q1: What are the primary health hazards associated with this compound?

A1: Specific toxicological data is not available. However, based on the GHS classification for the closely related compound 2-(1H-indol-1-yl)ethanamine, this substance should be handled as if it possesses the following hazards[1]:

  • Toxic if swallowed (Acute Toxicity, Oral - Category 3).

  • Causes serious eye damage (Eye Damage/Irritation - Category 1).

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2).

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).

The primary amine functional group suggests it is likely corrosive and alkaline.[3] Always handle with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent any contact.[4]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A2: A comprehensive PPE strategy is essential.[4]

  • Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles if there is a splash hazard.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile, and inspect them for tears or holes before each use. Change gloves immediately if contamination occurs.

  • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.

PPE_Workflow cluster_donning Donning PPE (Before Entering Lab) cluster_doffing Doffing PPE (Before Exiting Lab) Don1 Lab Coat Don2 Safety Goggles/ Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Handle Chemical Handle Chemical Don3->Handle Chemical Doff1 Gloves (Contaminated) Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles/ Face Shield Doff2->Doff3 WashHands Wash Hands Thoroughly Doff3->WashHands Handle Chemical->Doff1

Caption: Standard PPE Donning and Doffing Sequence.

Q3: What are the correct storage conditions for this compound?

A3: To maintain chemical integrity and ensure safety, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protect it from light and moisture, as indole derivatives can be susceptible to degradation. Store away from incompatible materials, particularly strong oxidizing agents.[4]

Q4: How should I dispose of waste containing this chemical?

A4: Do not dispose of this chemical down the drain or in the regular trash.[7] All waste, including empty containers and contaminated lab supplies (e.g., gloves, weigh paper), must be treated as hazardous chemical waste.[8]

  • Collect waste in a clearly labeled, sealed, and compatible container.[9]

  • Segregate it from other waste streams.

  • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[8][10]

Q5: What should I do in case of a small laboratory spill?

A5: For a small spill of solid material inside a chemical fume hood:

  • Alert others in the immediate area.

  • Contain: Ensure the fume hood sash is lowered. Do not allow the spill to spread.

  • Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit absorbent). Avoid raising dust.[8]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.

  • Report the incident to your lab supervisor and EHS office as per institutional policy.

Spill_Response Start Spill Occurs Assess Is the spill large, outside a fume hood, or are you unsure? Start->Assess Evacuate Evacuate Area. Alert Supervisor. Call EHS/Emergency. Assess->Evacuate Yes SmallSpill Small, contained spill (inside fume hood) Assess->SmallSpill No PPE Ensure proper PPE is worn SmallSpill->PPE Contain Cover with inert absorbent material PPE->Contain Collect Sweep into labeled hazardous waste container Contain->Collect Decon Decontaminate area (collecting all materials) Collect->Decon Report Report to Supervisor Decon->Report

Caption: Decision Tree for Small Chemical Spill Response.

Troubleshooting Guide

This section provides solutions to common experimental issues.

Problem: The compound, which should be an off-white or light-colored solid, has developed a dark brown or tarry appearance.

  • Plausible Cause: Indole derivatives, particularly those with amine side chains, can be susceptible to oxidation or polymerization upon prolonged exposure to air and light. This degradation is often indicated by a change in color.

  • Proposed Solution:

    • Purity Check: Before use, assess the purity of the discolored material using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) to determine if significant degradation has occurred.

    • Preventative Measures: For future use, purchase smaller quantities that will be consumed quickly. If long-term storage is necessary, consider flushing the container with an inert gas like argon or nitrogen before sealing and storing it in a dark, refrigerated environment.

    • Purification: If the material is deemed impure but still usable, purification via column chromatography or recrystallization may be necessary. However, this generates additional hazardous waste and should only be undertaken if essential.

Problem: I am having difficulty dissolving the compound for my reaction or analysis.

  • Plausible Cause: As a primary amine with an indole core, the compound is expected to have low solubility in water and non-polar hydrocarbon solvents.

  • Proposed Solution:

    • Solvent Selection: Based on its structure, the compound is likely soluble in polar organic solvents such as methanol, ethanol, dichloromethane (DCM), or dimethylformamide (DMF).

    • Small-Scale Test: Before committing your entire sample, perform a small-scale solubility test with a few milligrams of the compound in your chosen solvent.

    • Salt Formation: For aqueous applications, it may be possible to protonate the primary amine with an acid (e.g., HCl) to form a more water-soluble ammonium salt. This will, however, change the reaction conditions and may not be suitable for all experimental designs.

References

  • PubChem. 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • Organo-Group. Storage and Handling Tips for Research Chemicals: Safety Comes First. Organo-Group. [Link]

  • PubMed. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. National Library of Medicine. [Link]

  • ACS Publications. Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. American Chemical Society. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic-Chemistry.org. [Link]

  • Society for Science. Hazardous chemicals, activities or devices. Society for Science. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs. [Link]

  • World Health Organization. Ensuring the safe handling of chemicals. WHO. [Link]

  • MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance. MDPI. [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

  • ResearchGate. Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Fisher Scientific. Safety Data Sheet: 70% w/w Ethylamine Aqueous solution. Thermo Fisher Scientific. [Link]

  • ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures. American Chemical Society. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • PubMed. Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. National Library of Medicine. [Link]

  • Quora. Is it true that research chemicals are completely safe?. Quora. [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Analysis of 2-(2-Methyl-1H-indol-1-YL)ethanamine and Its Synthetic Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The compound 2-(2-Methyl-1H-indol-1-YL)ethanamine represents a foundational structure from which a diverse library of derivatives can be synthesized to explore potential therapeutic applications. A critical initial step in the preclinical assessment of these novel chemical entities is the characterization of their cytotoxic profiles. This guide provides a comprehensive framework for the comparative in vitro cytotoxicity evaluation of 2-(2-Methyl-1H-indol-1-YL)ethanamine and its derivatives, emphasizing experimental design, data interpretation, and mechanistic insights.

This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical compounds. The methodologies described herein are designed to establish a robust, reproducible, and comparative dataset essential for identifying promising lead candidates and understanding structure-activity relationships (SAR).

Foundational Strategy: Experimental Design and Rationale

A systematic approach to comparing the cytotoxicity of a parent compound and its derivatives is paramount. The experimental design should be structured to not only quantify cell death but also to provide preliminary insights into the potential mechanisms of action.

1.1. Rationale for Cell Line Selection:

The choice of cell lines is a critical decision that will profoundly influence the interpretation of the cytotoxicity data. A panel of cell lines should be selected to represent a diversity of biological contexts:

  • Cancer Cell Lines: To assess the potential of the compounds as anticancer agents, a panel representing different cancer types is recommended. For instance, the NCI-60 panel, a set of 60 human tumor cell lines, provides a broad screening platform. A more focused approach could include representative lines such as:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

    • HeLa: A human cervical adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

  • Non-Cancerous Cell Lines: To evaluate the general toxicity and potential for off-target effects, it is crucial to include non-cancerous, or "normal," cell lines. This provides a preliminary therapeutic index (the ratio of the dose that produces toxicity to the dose that produces the desired effect). Examples include:

    • HEK293: A human embryonic kidney cell line, often used as a model for general cytotoxicity.

    • MRC-5: A normal human fetal lung fibroblast cell line.

1.2. Compound Preparation and Solubilization:

The physicochemical properties of the indole derivatives may vary. A consistent and non-toxic solubilization strategy is essential for accurate and comparable results.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of small molecules due to its high solubilizing capacity.

  • Working Concentrations: High-concentration stock solutions (e.g., 10-50 mM) should be prepared in DMSO and stored at -20°C or -80°C. For experiments, the stock solutions are serially diluted in cell culture medium to achieve the desired final concentrations.

  • Solvent Control: It is imperative to maintain a consistent final concentration of the solvent (e.g., <0.5% v/v DMSO) across all experimental conditions, including the vehicle control wells. This ensures that any observed cytotoxicity is due to the compound and not the solvent.

Experimental Protocols: A Step-by-Step Approach

The following protocols describe a tiered approach, starting with a general assessment of cytotoxicity and progressing to more detailed mechanistic studies.

2.1. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the parent compound and its derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cytotoxicity Screening:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Prep 2. Compound Dilution Treatment 3. Cell Treatment (24-72h) Compound_Prep->Treatment MTT_Assay 4. MTT Reagent Addition Treatment->MTT_Assay Solubilization 5. Formazan Solubilization MTT_Assay->Solubilization Read_Plate 6. Absorbance Reading Solubilization->Read_Plate Calc_Viability 7. Calculate % Viability Read_Plate->Calc_Viability IC50 8. Determine IC50 Calc_Viability->IC50

Caption: Workflow for determining IC50 values using the MTT assay.

2.2. Mechanistic Insights: Distinguishing Apoptosis from Necrosis

The MTT assay provides a measure of overall cytotoxicity but does not reveal the mode of cell death. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical next step. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose, typically analyzed by flow cytometry.

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will categorize cells into four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Logical Relationship of Cell Death Pathways:

Cell_Death_Pathways cluster_pathways Potential Cellular Responses Compound Indole Derivative Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces Necrosis Necrosis (Uncontrolled Lysis) Compound->Necrosis Induces Viable Cell Survival Compound->Viable No Effect

Caption: Potential outcomes of cell treatment with indole derivatives.

Data Presentation and Interpretation

A clear and concise presentation of the data is essential for comparing the cytotoxic profiles of the parent compound and its derivatives.

3.1. Tabulation of IC50 Values:

Summarize the calculated IC50 values in a table. This allows for a direct comparison of the potency of each compound across different cell lines and time points.

CompoundDerivative SubstitutionIC50 (µM) on MCF-7 (48h)IC50 (µM) on A549 (48h)IC50 (µM) on HEK293 (48h)
Parent 2-(2-Methyl-1H-indol-1-YL)ethanamineValueValueValue
Derivative 1 e.g., 5-FluoroValueValueValue
Derivative 2 e.g., 7-ChloroValueValueValue
Derivative 3 e.g., N,N-dimethylValueValueValue
Doxorubicin (Positive Control)ValueValueValue

3.2. Structure-Activity Relationship (SAR) Analysis:

The data from the cytotoxicity assays should be analyzed to identify trends related to the chemical modifications of the parent compound.

  • Effect of Substituents: Compare the IC50 values of derivatives with different substituents on the indole ring. For example, does the addition of an electron-withdrawing group (e.g., -F, -Cl) or an electron-donating group (e.g., -OCH3) enhance or decrease cytotoxicity?

  • Positional Isomers: If derivatives with substituents at different positions (e.g., 5-Fluoro vs. 6-Fluoro) have been synthesized, their relative potencies should be compared.

  • Side Chain Modifications: Analyze how changes to the ethanamine side chain affect cytotoxicity.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative cytotoxicity evaluation of 2-(2-Methyl-1H-indol-1-YL)ethanamine and its derivatives. By systematically applying these methodologies, researchers can generate a robust dataset to guide the selection of lead candidates for further development. Promising compounds with high potency against cancer cell lines and low toxicity towards normal cell lines should be prioritized for more advanced studies, including in vivo efficacy and toxicity testing. Further mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), can provide a more detailed understanding of the molecular mechanisms underlying the observed cytotoxicity.

References

  • Title: The NCI-60 Human Tumor Cell Lines Screening Panel Source: National Cancer Institute URL: [Link]

  • Title: The Effects of Dimethyl Sulfoxide (DMSO) on Cell Fusion and Viability of Human Myeloma Cells Source: International Journal of Molecular Sciences URL: [Link]

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 2-(2-Methyl-1H-indol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are routine. While 2-(2-Methyl-1H-indol-1-YL)ethanamine is a valuable building block in the development of new chemical entities, its specific safety and toxicological data are not extensively documented. This guide, therefore, adopts a precautionary principle, extrapolating from the known hazards of its structural components—the N-alkylated indole ring and the ethylamine moiety—to provide a comprehensive framework for its safe handling, ensuring both personal safety and experimental integrity.

Hazard Assessment: An Informed Perspective

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(2-Methyl-1H-indol-1-YL)ethanamine, a conservative hazard assessment is imperative. Structurally related indole derivatives and ethylamines can exhibit a range of hazardous properties, including skin and eye irritation, respiratory tract irritation, and potential systemic toxicity if ingested or absorbed.[1][2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful upon contact or inhalation.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe laboratory practice, especially when dealing with compounds of unknown toxicity. The following table outlines the recommended PPE for handling 2-(2-Methyl-1H-indol-1-YL)ethanamine, with the rationale for each component explained.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent dermal absorption and contact dermatitis. Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including many solvents and bases.[3] Double gloving is recommended when handling the pure compound or concentrated solutions.
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against accidental splashes of the solid or its solutions, which could cause severe eye irritation or damage.[4] A face shield provides an additional layer of protection for the entire face.
Body Protection A long-sleeved laboratory coatTo protect the skin and personal clothing from contamination.[5]
Respiratory Protection A fit-tested N95 or higher-rated respiratorTo prevent the inhalation of fine dust particles when handling the solid compound.[6] For operations that may generate aerosols or vapors, a full face-piece chemical cartridge-type respirator may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling 2-(2-Methyl-1H-indol-1-YL)ethanamine is crucial to minimize exposure risk. The following workflow provides a detailed, step-by-step methodology for its safe use in a laboratory setting.

Preparation and Precautionary Measures
  • Consult Safety Resources: Before commencing any work, review the safety data sheets of all other chemicals and solvents to be used in the procedure.

  • Work in a Controlled Environment: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Assemble all Necessary Equipment: Ensure all required glassware, weighing instruments, and emergency equipment (spill kit, eye wash station, safety shower) are readily accessible and in good working order.

  • Don Appropriate PPE: Put on all the required personal protective equipment as outlined in the table above before entering the designated work area.

Weighing and Transfer of the Solid Compound
  • Use an Analytical Balance within the Fume Hood: To prevent the dispersal of fine particles into the laboratory environment.

  • Handle with Care: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or directly into the reaction vessel.

  • Close the Stock Container Immediately: Tightly seal the container after use to prevent contamination and accidental spills.

  • Clean Up Any Spills Promptly: Use appropriate absorbent materials to clean up any minor spills within the fume hood.

Dissolution and Reaction Setup
  • Add Solvent Slowly: Carefully add the chosen solvent to the vessel containing the weighed compound.

  • Ensure Proper Mixing: Use a magnetic stirrer or gentle agitation to ensure complete dissolution.

  • Maintain a Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

Storage of the Compound and its Solutions
  • Store in a Tightly Sealed Container: To prevent degradation and contamination.

  • Keep in a Cool, Dry, and Well-Ventilated Area: Away from incompatible materials such as strong oxidizing agents.[7]

  • Label Clearly: The container should be clearly labeled with the compound's name, concentration (if in solution), and any relevant hazard warnings.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregate Waste: All waste materials contaminated with 2-(2-Methyl-1H-indol-1-YL)ethanamine, including disposable gloves, weigh boats, and contaminated absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Follow Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.

  • Do Not Dispose Down the Drain: Aqueous solutions containing this compound should not be poured down the sink. They must be collected as hazardous waste.

Visualizing the Workflow: A Path to Safety

The following diagram illustrates the key stages of the safe handling workflow for 2-(2-Methyl-1H-indol-1-YL)ethanamine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS & Protocols PPE Don Appropriate PPE FumeHood Work in Fume Hood Weigh Weigh Solid FumeHood->Weigh Dissolve Dissolve in Solvent React Perform Reaction Store Store Securely React->Store Dispose Dispose of Waste Decontaminate Decontaminate Work Area

Caption: Safe handling workflow for 2-(2-Methyl-1H-indol-1-YL)ethanamine.

By adhering to these rigorous safety protocols, researchers can confidently work with 2-(2-Methyl-1H-indol-1-YL)ethanamine, mitigating potential risks and fostering a secure and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (s)-(-)-alpha-(1-Naphtyl)ethylamine, 99+%. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine, 2M solution in methanol. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Google Patents. (n.d.). US3012040A - Process for n-alkylation of indoles.
  • YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 63968-75-2 | Product Name : Indapamide - Impurity B (Freebase). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.